molecular formula C9H6BrN3O B1370972 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine CAS No. 1017789-07-9

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Cat. No.: B1370972
CAS No.: 1017789-07-9
M. Wt: 252.07 g/mol
InChI Key: RHULGZQGULVSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine (CAS 1017789-07-9) is a high-purity brominated heteroaromatic compound with a molecular formula of C9H6BrN3O and a molecular weight of 252.07 . This compound features a pyrimidine core functionalized with a bromine atom at the 5-position and a pyridin-4-yloxy group at the 2-position, creating a versatile scaffold for pharmaceutical research and synthetic chemistry. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. The electron-deficient nature of the pyrimidine ring makes it an excellent candidate for the development of kinase inhibitors and other biologically active molecules, while the pyridinyloxy moiety can contribute to hydrogen bonding and dipole interactions with biological targets. For optimal stability, this reagent should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-pyridin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULGZQGULVSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650606
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-07-9
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol via nucleophilic aromatic substitution (S_N_Ar), explaining the mechanistic rationale and experimental considerations. Furthermore, it outlines a complete characterization workflow, including spectroscopic (¹H NMR, ¹³C NMR) and spectrometric (MS) analysis, to validate the structure and purity of the target compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, in-depth understanding of this important molecular scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and medicinal science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] In modern drug discovery, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] This versatility has led to the development of numerous pyrimidine-based drugs, particularly in oncology, where they are prevalent in kinase inhibitors such as Imatinib and Dasatinib.[5]

This compound is a bifunctional heterocyclic compound that combines the pyrimidine core with a pyridyl ether moiety. The bromine atom at the C-5 position serves as a versatile synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. The pyridyl ether linkage is also a common feature in bioactive molecules. This unique combination of features makes the title compound a valuable building block for constructing complex molecular architectures aimed at various therapeutic targets.[6][7]

This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this compound, emphasizing the scientific principles behind the experimental choices.

Synthesis of this compound

The synthesis of the target molecule is most efficiently achieved through a Nucleophilic Aromatic Substitution (S_N_Ar) reaction. This strategy is predicated on the inherent electronic properties of the pyrimidine ring.

Synthetic Strategy and Mechanistic Rationale

The pyrimidine ring is a π-deficient heterocycle, meaning the presence of two electronegative nitrogen atoms withdraws electron density from the ring carbons.[1] This electronic deficiency makes the ring susceptible to attack by nucleophiles, especially at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens.[8][9] The presence of a good leaving group, such as a halogen, at one of these positions facilitates the S_N_Ar reaction.

Our strategy involves the reaction of a 2-halopyrimidine with 4-hydroxypyridine.

  • Electrophile: 5-Bromo-2-chloropyrimidine. The chlorine atom at the C-2 position is highly activated towards nucleophilic displacement.

  • Nucleophile: 4-hydroxypyridine. In the presence of a base, it is deprotonated to form the more potent 4-pyridoxide anion.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic pyridoxide attacks the electron-deficient C-2 carbon of the pyrimidine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[10] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and onto the electronegative nitrogen atoms. In the final step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the desired ether product.

Synthetic_Pathway SM1 5-Bromo-2-chloropyrimidine reagents_node SM2 4-Hydroxypyridine Product This compound reagents_node->Product Cs₂CO₃, DMF 90 °C, 12h

Figure 1: Synthetic scheme for this compound via S_N_Ar reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • 4-Hydroxypyridine (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypyridine (1.1 eq), and cesium carbonate (2.0 eq).

    • Causality Insight: Cesium carbonate is chosen as the base due to its high solubility in DMF and its ability to effectively deprotonate the 4-hydroxypyridine. The large, soft cesium cation also helps to activate the nucleophile, often leading to higher yields in O-arylation reactions compared to other bases like K₂CO₃ or NaH.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

    • Causality Insight: DMF is a polar aprotic solvent, which is ideal for S_N_Ar reactions. It effectively solvates the cations (Cs⁺) while leaving the nucleophilic anion (pyridoxide) relatively "bare" and reactive. Anhydrous conditions are crucial to prevent quenching of the nucleophile by water.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF and inorganic salts.

    • Causality Insight: The brine wash helps to break any emulsions and further removes water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

  • Product Isolation: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow is a self-validating system, where the data from each technique corroborates the successful synthesis of the target molecule.

Characterization_Workflow Product Purified Product (Solid) NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Product->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Product->MS HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assessment) Product->HPLC Result Confirmed Structure & Purity >95% NMR->Result MS->Result HPLC->Result

Figure 2: Standard workflow for the characterization of the synthesized compound.

Spectroscopic and Spectrometric Data

The molecular formula for this compound is C₉H₆BrN₃O. The expected analytical data are summarized below.

Technique Parameter Expected Value
Mass Spec. (HRMS) Molecular FormulaC₉H₆BrN₃O
Exact Mass [M+H]⁺Calculated: 251.9776, 253.9755
¹H NMR Chemical Shift (δ)See Table 2 for detailed assignments
¹³C NMR Chemical Shift (δ)See Table 3 for detailed assignments
HPLC Purity>95%
Table 1: Summary of expected analytical data.[11]
¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J) Integration
H-6', H-2' (Pyridine)~8.60Doublet (d)~6.0 Hz2H
H-4, H-6 (Pyrimidine)~8.75Singlet (s)-2H
H-3', H-5' (Pyridine)~7.05Doublet (d)~6.0 Hz2H
Table 2: Predicted ¹H NMR chemical shifts and multiplicities (400 MHz, CDCl₃). Note: Actual shifts may vary.
  • Interpretation: The two protons on the pyrimidine ring (H-4, H-6) are chemically equivalent and appear as a sharp singlet. The pyridine protons exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The downfield shift of the pyridine protons adjacent to the nitrogen (H-2', H-6') is expected due to the nitrogen's deshielding effect.

¹³C NMR Spectroscopy Analysis

¹³C NMR provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected δ (ppm)
C-2 (Pyrimidine)~163
C-4, C-6 (Pyrimidine)~160
C-2', C-6' (Pyridine)~151
C-4' (Pyridine)~148
C-3', C-5' (Pyridine)~112
C-5 (Pyrimidine)~108
Table 3: Predicted ¹³C NMR chemical shifts (100 MHz, CDCl₃). Note: Actual shifts may vary.
  • Interpretation: The spectrum will show six distinct carbon signals. The carbons attached to oxygen (C-2) and adjacent to the pyrimidine nitrogens (C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will appear significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) is ideal.

  • Expected Result: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two major peaks will be observed for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. The measured mass should be within 5 ppm of the calculated exact mass.

Applications in Drug Development

The structural motif of this compound is of high value in drug discovery. The brominated pyrimidine core is a versatile platform for introducing further molecular diversity via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings. This allows for the rapid synthesis of libraries of complex molecules for screening against biological targets.[12]

This scaffold is particularly relevant in the design of kinase inhibitors, where the pyrimidine ring can act as a hinge-binder, mimicking the adenine core of ATP. The pyridyl ether portion can extend into other pockets of the enzyme's active site, allowing for modulation of potency and selectivity. The synthesis of potent dual endothelin receptor antagonists like Macitentan, which features a related pyrimidine ether structure, highlights the therapeutic potential of this chemical class.[6]

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By employing a robust nucleophilic aromatic substitution strategy, the target compound can be obtained in good yield and high purity. The comprehensive characterization workflow, utilizing NMR, MS, and HPLC, provides a reliable method for structural validation and quality control. Given the importance of the pyrimidine scaffold in modern medicinal chemistry, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals. The structure of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic protons of the pyrimidine and pyridine rings. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are summarized in the table below. These predictions are based on the analysis of similar structures and the known electronic effects of the substituents.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80Singlet2HH-4, H-6The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C-O bond. They are expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the two nitrogen atoms in the pyrimidine ring and the adjacent bromine atom.
~8.50Doublet2HH-2', H-6'These protons are adjacent to the nitrogen atom in the pyridine ring, which strongly deshields them, resulting in a downfield chemical shift. They will appear as a doublet due to coupling with the adjacent H-3' and H-5' protons.
~7.00Doublet2HH-3', H-5'These protons are further away from the electronegative nitrogen atom compared to H-2' and H-6', and are therefore expected to be more shielded, appearing at a more upfield chemical shift. They will appear as a doublet due to coupling with the adjacent H-2' and H-6' protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring atoms (N, O, Br) and the overall electronic distribution in the aromatic systems.

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C-2This carbon is bonded to two electronegative atoms (N and O), causing a significant downfield shift.
~160.0C-4, C-6These carbons are adjacent to nitrogen atoms and are therefore deshielded, appearing at a downfield chemical shift.
~155.0C-4'This carbon is attached to the oxygen atom and is part of the pyridine ring, leading to a downfield shift.
~150.0C-2', C-6'These carbons are adjacent to the nitrogen atom in the pyridine ring and are deshielded.
~118.0C-3', C-5'These carbons are in the pyridine ring but are further from the nitrogen, resulting in a more upfield chemical shift compared to C-2' and C-6'.
~110.0C-5The carbon atom attached to the bromine atom is expected to be shifted downfield due to the electronegativity of bromine.

The Causality Behind Experimental Choices in NMR Spectroscopy

The quality and interpretability of NMR spectra are highly dependent on the experimental setup. Here, we delve into the reasoning behind key experimental choices for the analysis of this compound.

Choice of Solvent

The choice of a deuterated solvent is the first critical step. For a compound like this compound, which is likely to be a solid at room temperature, a solvent that provides good solubility is essential.

  • Chloroform-d (CDCl₃) : A common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) : An excellent solvent for a wide range of compounds, including those with polar functional groups. Its residual water peak can sometimes be broad and may obscure signals of interest.[1]

  • Methanol-d₄ (CD₃OD) : A polar protic solvent that can be useful if hydrogen bonding interactions are of interest.

The final choice of solvent will depend on the solubility of the synthesized compound. It is crucial to report the solvent used, as chemical shifts can be solvent-dependent.

Spectrometer Frequency

The magnetic field strength of the NMR spectrometer, expressed in MHz (e.g., 300, 400, 500 MHz), significantly impacts the resolution of the spectrum. Higher field strengths lead to greater separation of signals, which is particularly important for complex molecules with overlapping multiplets. For a detailed analysis of this compound, a spectrometer with a frequency of at least 400 MHz is recommended to achieve adequate resolution of the aromatic proton signals.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the NMR data, a well-defined and self-validating experimental protocol is essential.

Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of the purified this compound.

  • Dissolving the Sample : Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensuring Complete Dissolution : Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_0 NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field (Automated or Manual) lock->shim H1_acq ¹H NMR Acquisition (Standard Pulse Program) shim->H1_acq C13_acq ¹³C NMR Acquisition (Proton-Decoupled) shim->C13_acq proc_H1 Process ¹H Spectrum (FT, Phase & Baseline Correction) H1_acq->proc_H1 ref_H1 Reference ¹H Spectrum (to residual solvent peak) proc_H1->ref_H1 proc_C13 Process ¹³C Spectrum (FT, Phase & Baseline Correction) C13_acq->proc_C13 ref_C13 Reference ¹³C Spectrum (to solvent peak) proc_C13->ref_C13

Caption: A streamlined workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : Typically 12-15 ppm to cover the entire range of proton chemical shifts.

  • Acquisition Time : 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans : 16-64 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width : Typically 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-10 seconds. A longer delay is often necessary for quaternary carbons.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required to obtain a good signal-to-noise ratio.

Authoritative Grounding and Comprehensive References

The interpretation of NMR spectra relies on a solid foundation of established principles. The electronegativity of nitrogen atoms in pyrimidine and pyridine rings causes a deshielding effect on the ring protons and carbons, shifting their signals downfield.[1] This effect is well-documented and serves as a primary basis for the predicted chemical shifts. Furthermore, the presence of an electron-withdrawing bromine atom will further deshield the adjacent protons and carbons.[1] The pyridinyloxy group, being an electron-donating group through resonance, will have a shielding effect, particularly on the ortho and para positions of the pyridine ring, though this is counteracted by the inductive effect of the oxygen atom.

Conclusion

This in-depth technical guide provides a comprehensive framework for the NMR spectral analysis of this compound. By combining predicted spectral data with a thorough explanation of the underlying principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The accurate interpretation of NMR spectra is paramount for the unambiguous structural confirmation and purity assessment of novel chemical entities, and the methodologies outlined herein provide a robust system for achieving this.

References

HPLC purification protocol for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC Purification of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core linked to a pyridine ring via an ether bridge. Such structures are common scaffolds in medicinal chemistry and drug discovery, making the ability to isolate and purify them with high fidelity a critical step in the research and development pipeline.[1] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this task, offering unparalleled resolution and efficiency for the purification of small organic molecules.[2]

This guide provides a comprehensive, field-proven protocol for the purification of this compound using Reverse-Phase HPLC (RP-HPLC). We will delve into the rationale behind the methodological choices, ensuring the "why" is as clear as the "how," to empower researchers to not only replicate this method but also adapt it to analogous molecules.

Analyte Characterization: Understanding Chromatographic Behavior

The foundation of any successful purification strategy lies in understanding the physicochemical properties of the target molecule. These properties dictate its interaction with the stationary and mobile phases.

The structure of this compound incorporates several key features that influence its behavior in a reverse-phase system:

  • Aromatic Systems: The presence of both pyrimidine and pyridine rings provides hydrophobicity and allows for π-π interactions with the stationary phase.

  • Basic Nitrogen: The nitrogen atom in the pyridine ring is basic (typical pKa for pyridines is ~5.2), making the molecule susceptible to protonation under acidic conditions.[3] This basicity is a critical consideration for achieving good peak shape.

  • Polarity: The ether linkage and nitrogen atoms introduce polarity, balancing the hydrophobicity of the aromatic rings. This positions the compound as an ideal candidate for reverse-phase chromatography.

A summary of the key properties is presented below.

PropertyValueSource
Molecular Formula C₉H₆BrN₃O[4]
Molecular Weight 252.07 g/mol [4]
CAS Number 1017789-07-9[4]
Predicted Nature Moderately polar, basicInferred

The Causality of Method Development for a Basic Heterocycle

Purifying basic compounds like this compound by RP-HPLC presents a specific, common challenge: peak tailing. This phenomenon arises from undesirable secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to poor peak symmetry, reduced column efficiency, and compromised purity of collected fractions.

To create a self-validating and robust protocol, we must systematically eliminate these interactions. The core of our strategy is to control the ionization state of both the analyte and the stationary phase by modifying the mobile phase.

The Role of the Acidic Modifier

By adding a strong acid to the mobile phase, we lower the pH significantly (typically to pH 2-3). This achieves two critical objectives:

  • Analyte Protonation: The basic pyridine nitrogen becomes fully and consistently protonated, existing as a single cationic species.

  • Silanol Suppression: The low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[5]

This dual effect transforms the separation mechanism from a mixed-mode, unpredictable process into a clean, reproducible hydrophobic interaction, resulting in sharp, symmetrical peaks.

Selecting the Right Modifier: TFA vs. Formic Acid

The two most common acidic modifiers for this purpose are Trifluoroacetic Acid (TFA) and Formic Acid. The choice is not arbitrary and has significant consequences.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that also functions as an excellent ion-pairing agent.[6] The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with the protonated analyte. This complex is highly hydrophobic, which can enhance retention and often leads to exceptionally sharp peaks. For purification using UV detection, 0.1% TFA is frequently the superior choice for achieving the highest possible resolution.[7]

  • Formic Acid (FA): Formic acid is a weaker acid and a much weaker ion-pairing agent.[8] While it effectively lowers the mobile phase pH to suppress silanol interactions, it may not provide the same degree of peak sharpening as TFA for particularly basic compounds. Its primary advantage is its volatility and reduced tendency for ion suppression in mass spectrometry (MS), making it the default choice for LC-MS applications.[9]

For this purification protocol, where the goal is maximum purity and resolution monitored by a UV detector, TFA is the recommended modifier.

G start Is the primary goal maximum resolution for purification? ms_compat Is Mass Spectrometry (MS) compatibility critical? start->ms_compat Yes use_tfa Use 0.1% TFA (Trifluoroacetic Acid) ms_compat->use_tfa No use_fa Use 0.1% Formic Acid ms_compat->use_fa Yes why_tfa Rationale: Strong ion-pairing agent. Provides superior peak shape and resolution. use_tfa->why_tfa why_fa Rationale: Volatile and MS-friendly. Good peak shape, avoids ion suppression. use_fa->why_fa

Caption: Decision logic for mobile phase additive selection.

Detailed HPLC Purification Protocol

This protocol is designed for a preparative or semi-preparative HPLC system equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

Experimental Workflow

The overall process follows a logical sequence from sample preparation to final purity analysis.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Prepare Mobile Phases (Aqueous & Organic with 0.1% TFA) C Equilibrate Column with Starting Conditions A->C B Prepare Crude Sample (Dissolve in DMSO/DMF, then dilute) D Inject Sample B->D C->D E Run Gradient & Monitor at 254 nm D->E F Collect Fractions Corresponding to the Main Peak E->F G Analyze Purity of Fractions (Analytical HPLC) F->G H Pool Pure Fractions & Remove Solvent (Lyophilization) G->H

Caption: High-level workflow for HPLC purification.

Materials and Reagents
  • Crude Sample: this compound

  • Solvent A (Aqueous): HPLC-grade Water with 0.1% Trifluoroacetic Acid (v/v)

  • Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (v/v)

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Filtration: 0.45 µm syringe filters

HPLC System Parameters
ParameterRecommended SettingRationale
HPLC Column C18, 5 µm particle size (e.g., Waters SunFire, Phenomenex Luna)General-purpose reverse-phase chemistry with good performance for aromatic compounds.
Column Dimensions 19 x 150 mm (Semi-Prep) or 30 x 150 mm (Prep)Chosen based on the amount of material to be purified (loading capacity).
Flow Rate 20 mL/min (for 19 mm ID)Appropriate for the column diameter to maintain optimal linear velocity.
Injection Volume 100 - 2000 µLDependent on sample concentration and column size.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Detection UV/DAD at 254 nm Aromatic compounds strongly absorb at this wavelength. DAD allows for peak purity assessment across a spectrum.
Sample Preparation
  • Prepare a concentrated stock solution of the crude material by dissolving it in a minimal amount of DMSO or DMF.

  • Dilute the stock solution with the aqueous mobile phase (Solvent A) until the point of precipitation, then add a small amount of organic mobile phase (Solvent B) to redissolve. This ensures the sample solvent is compatible with the initial mobile phase conditions.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

Mobile Phase Gradient

A gradient elution is essential for separating the target compound from earlier and later-eluting impurities.[10]

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)Curve
0.09010Linear
2.09010Linear
12.01090Linear
15.01090Linear
15.19010Linear
18.09010Linear

Protocol Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the purification, the following checks are mandatory:

  • System Suitability: Before injecting the crude sample, perform an injection of an analytical standard (if available) or a small "scouting" injection of the crude material. Assess the peak shape (tailing factor should be < 1.5) and retention time.

  • Peak Purity Analysis: Use the Diode Array Detector (DAD) to assess peak purity. The UV spectra taken at the upslope, apex, and downslope of the target peak should be identical. This provides high confidence that the collected fraction is not co-eluting with an impurity.

  • Fraction Analysis: After collection, re-analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to confirm its purity before pooling.

By embedding these validation steps directly into the workflow, the protocol becomes a self-correcting and trustworthy system, ensuring the final isolated compound meets the required purity specifications for downstream applications in drug development.

References

An In-depth Technical Guide to 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a pyrimidine core with a pyridinoxy substituent and a bromine atom, presents a unique scaffold for the development of novel therapeutic agents. The pyrimidine moiety is a cornerstone in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1017789-07-9[1]
Molecular Formula C₉H₆BrN₃O[1]
Molecular Weight 252.07 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water.
pKa Not experimentally determined

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyridine rings. The pyrimidine protons will likely appear as singlets, while the pyridine protons will exhibit characteristic doublet or multiplet patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to nitrogen and bromine will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-N, C=N, C-O, and C-Br bonds, as well as aromatic C-H stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 5-bromo-2-chloropyrimidine with 4-hydroxypyridine.[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[3][4]

  • Reaction Setup: To a solution of 4-hydroxypyridine (1.1 equivalents) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Addition of Reactant: Stir the mixture at room temperature for a short period to allow for the formation of the pyridinoxide salt. Then, add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the pyrimidine ring and the bromine substituent.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although the existing substituents will influence the regioselectivity.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a key functional group that can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for drug discovery applications.[5]

Applications in Research and Drug Development

While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are prevalent in a variety of biologically active compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][8]

The 2-aminopyrimidine scaffold, which can be accessed from this compound, is a common feature in many kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, this compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors. For instance, it was used in the synthesis of macitentan, a dual endothelin receptor antagonist.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, it is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and the presence of a reactive bromine handle allows for a wide range of chemical modifications. The pyrimidine and pyridine moieties are well-established pharmacophores, suggesting that derivatives of this compound are likely to possess interesting biological activities. Further research into the synthesis of novel derivatives and the evaluation of their pharmacological properties is warranted and could lead to the discovery of new therapeutic agents.

References

Dabrafenib (CAS No. 1017789-07-9): A Technical Guide to Preclinical Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the experimental data for Dabrafenib (GSK2118436), a potent, selective, ATP-competitive inhibitor of BRAF kinases. With the CAS number 1017789-07-9, Dabrafenib has emerged as a critical therapeutic agent in oncology, particularly for cancers harboring activating BRAF V600 mutations. This document synthesizes preclinical data from foundational studies, detailing the compound's mechanism of action, biochemical and cellular potency, and in vivo efficacy. We present detailed, field-tested protocols for key experimental assays, including enzymatic kinase activity, cellular proliferation, target modulation via Western blotting, and tumor xenograft models. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand and replicate the pivotal experiments that defined the preclinical profile of Dabrafenib.

Introduction and Chemical Properties

Dabrafenib, also known as GSK2118436, is an orally bioavailable inhibitor of the B-raf (BRAF) protein.[1] Its development was a landmark in precision medicine, offering a targeted therapeutic option for patients with cancers driven by specific BRAF mutations, most notably the V600E substitution found in a high percentage of metastatic melanomas.[2][3]

The mesylate salt of Dabrafenib (CAS No. 1195768-06-9) is the form used in the approved drug product, Tafinlar®.[3][4]

Chemical Structure and Properties:

PropertyValueSource
Chemical Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[4]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[5]
Molecular Weight 519.56 g/mol [6]
Appearance Solid[5]
Solubility DMSO: 1 mg/ml. Insoluble in DMF, Ethanol, and PBS (pH 7.2).[5]

The synthesis of Dabrafenib has been described in several patents, generally involving key steps such as sulfonamidation, halogenation, and thiazole and pyrimidine cyclizations to construct the core structure.[1][7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[2] Its primary mechanism involves selectively binding to the active conformation of mutated BRAF kinase, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[2][8] This action effectively blocks signaling through the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS/RAF/MEK/ERK pathway), which is a critical regulator of cell proliferation, differentiation, and survival.[8]

In cancers with BRAF V600 mutations, this pathway is constitutively active, leading to uncontrolled cell growth.[2] Dabrafenib's inhibition of BRAF V600E leads to a G1 cell cycle arrest and subsequent induction of apoptosis, characterized by the activation of caspase-3/7.[8][9][10]

Paradoxical MAPK Pathway Activation

An important characteristic of RAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream RAS mutations, Dabrafenib can promote the dimerization of other RAF isoforms (e.g., CRAF).[2][8] This leads to a paradoxical increase in MEK/ERK signaling, which is believed to be the mechanism behind the development of secondary cutaneous squamous cell carcinomas in some patients.[8][11] This effect is a critical consideration in experimental design and clinical application, and it provides the rationale for combination therapy with MEK inhibitors like Trametinib, which can abrogate this paradoxical activation.[8][11]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits

Figure 1: Simplified MAPK signaling pathway showing Dabrafenib's inhibition of BRAF V600E.

Key Experimental Data and Protocols

The preclinical characterization of Dabrafenib relied on a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor activity.

In Vitro Enzymatic Kinase Assay

The initial assessment of a kinase inhibitor involves measuring its direct effect on the enzymatic activity of the purified target protein.

Rationale: This cell-free assay quantifies the direct inhibitory potency (IC₅₀) of the compound against the kinase, independent of cellular uptake, efflux, or off-target effects. It is the primary screen for target engagement.

Summary of Quantitative Data:

Kinase TargetIC₅₀ (nM)Source
BRAF V600E 0.6 - 0.8[6][12]
BRAF (Wild-Type) 0.64 - 3.2[5][12]
CRAF (Wild-Type) 5.0[6][12]

Detailed Protocol: B-Raf V600E Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from standard methodologies for determining kinase activity.[13]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS).

    • Dilute recombinant active B-Raf V600E enzyme to a working concentration (e.g., 2-4 nM) in 1x Kinase Buffer. Keep on ice.

    • Prepare a master mix of substrate (e.g., inactive MEK1) and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near its Kₘ for the enzyme.

    • Prepare a serial dilution of Dabrafenib in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of serially diluted Dabrafenib or vehicle (DMSO control) to appropriate wells.

    • Add 10 µL of diluted B-Raf V600E enzyme to all wells except "blank" controls (add 10 µL of buffer to blanks).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow compound binding.

  • Reaction & Detection:

    • Initiate the reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (blank wells).

    • Normalize data to controls (vehicle = 100% activity, high concentration inhibitor = 0% activity).

    • Plot the normalized data against the logarithm of Dabrafenib concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Proliferation Assay

Rationale: This assay measures the compound's ability to inhibit the growth and proliferation of cancer cell lines. It provides a growth inhibition 50% (gIC₅₀) value, which reflects not only target inhibition but also cell permeability and metabolic stability over the assay duration. Selectivity is assessed by comparing potency in BRAF-mutant versus BRAF-wild-type cell lines.

Summary of Quantitative Data (72-hour assay):

Cell LineCancer TypeBRAF StatusgIC₅₀ (nM)Source
A375P MelanomaV600E8[10][14]
SK-MEL-28 MelanomaV600E3[14]
Colo205 ColorectalV600E7[14]
WM-115 MelanomaV600D<30[9][10]
YUMAC MelanomaV600K<30[9][10]
HFF FibroblastWild-Type3,000[14]
HCT-116 ColorectalWild-Type (KRAS mutant)>10,000[9][10]

Detailed Protocol: Cell Proliferation (CyQUANT® or MTT Assay)

This protocol describes a typical 72-hour cell viability assay.[15][16]

  • Cell Seeding:

    • Culture BRAF V600E mutant (e.g., A375) and BRAF wild-type cells in their recommended media.

    • Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of Dabrafenib in culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Dabrafenib. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours.

  • Viability Readout (MTT Method):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Mix on an orbital shaker for 10 minutes to dissolve the crystals.

    • Read absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of Dabrafenib concentration and fit a dose-response curve to determine the gIC₅₀ value.

Target Modulation by Western Blot

Rationale: To confirm that the observed anti-proliferative effects are due to on-target activity, it is essential to measure the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK. A potent inhibitor should decrease the levels of phosphorylated ERK (pERK) and phosphorylated MEK (pMEK) in a concentration-dependent manner in BRAF-mutant cells.

Summary of Quantitative Data:

  • In BRAF V600E cells (e.g., A375P, ES-2), Dabrafenib inhibits pMEK and pERK in a concentration-dependent manner with low nanomolar IC₅₀ values.[10]

  • Treatment with 8 nM Dabrafenib for 1 hour is sufficient to substantially inhibit pMEK and pERK in A375P cells.[9][10]

Detailed Protocol: Western Blot for pERK/tERK

This protocol provides a workflow for assessing target modulation in treated cells.[8][10]

  • Cell Treatment and Lysis:

    • Seed A375P cells in 6-well plates and grow overnight.

    • Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (pT202/pY204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

cluster_workflow Western Blot Workflow for pERK start Seed & Treat Cells (e.g., A375P) with Dabrafenib lysis Cell Lysis (RIPA + Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block pab Primary Antibody (anti-pERK) block->pab sab Secondary Antibody (HRP-conjugated) pab->sab detect ECL Detection sab->detect strip Strip & Re-probe detect->strip end Quantify Bands (Densitometry) detect->end tab Primary Antibody (anti-Total ERK) strip->tab tab->detect Re-detect

Figure 2: Experimental workflow for assessing pERK modulation by Western Blot.

In Vivo Tumor Xenograft Model

Rationale: The ultimate preclinical validation is to assess the compound's ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating in vivo efficacy.

Summary of Quantitative Data:

  • In an A375P (BRAF V600E) human tumor xenograft model, oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[10][14]

  • At a dose of 30 mg/kg once daily, Dabrafenib caused significant tumor growth inhibition.[10][17]

  • Immunohistochemical analysis of tumors from treated mice showed an 89% downregulation of pERK and a 28% downregulation of the proliferation marker Ki67, confirming on-target activity in vivo.[9]

Detailed Protocol: A375 Melanoma Xenograft Study

This protocol is a generalized representation of studies performed to test in vivo efficacy.[10][17][18]

  • Cell Culture and Implantation:

    • Culture A375 human melanoma cells under standard conditions.

    • Harvest cells and resuspend in a sterile, serum-free medium (e.g., DMEM) mixed 1:1 with Matrigel.

    • Subcutaneously inject 4-5 x 10⁶ cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., Rag2 -/- or nu/nu mice).

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Dabrafenib 30 mg/kg). Ensure the average tumor volume is similar across all groups.

  • Drug Formulation and Administration:

    • Formulate Dabrafenib for oral gavage. A common vehicle is 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) with 0.2% (v/v) Tween-80.[17]

    • Administer the drug or vehicle control orally once daily for a specified duration (e.g., 14-21 days).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for pERK, Ki67, and p27).[9][10]

Conclusion

The comprehensive preclinical data for Dabrafenib (CAS No. 1017789-07-9) robustly established its profile as a potent and selective inhibitor of mutant BRAF kinase. Through a systematic series of in vitro and in vivo experiments, its mechanism of action via MAPK pathway inhibition was confirmed, its high potency against BRAF V600-mutant cancer cells was quantified, and its significant anti-tumor efficacy was demonstrated in animal models. The protocols and data presented in this guide highlight the foundational experiments that are crucial in the characterization of targeted kinase inhibitors, providing a validated framework for researchers in the field of oncology and drug discovery. The well-understood paradoxical activation mechanism further underscores the importance of rational combination therapies, a strategy that has proven highly successful in the clinical application of Dabrafenib.

References

A Senior Application Scientist's Guide to the One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-Substituted Pyrimidines

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs, underscores its significance. Among the vast array of pyrimidine derivatives, 5-bromo-2-substituted pyrimidines stand out as exceptionally versatile building blocks. The bromine atom at the 5-position serves as a synthetic handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The substituent at the 2-position provides a crucial anchor for modulating the steric and electronic properties of the molecule, thereby fine-tuning its biological activity. This guide provides an in-depth exploration of the most efficient and practical one-step synthetic routes to this pivotal class of compounds, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Core Synthetic Strategies: A Comparative Analysis

The direct, one-step synthesis of 5-bromo-2-substituted pyrimidines can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substituent at the 2-position, the availability of starting materials, and the desired scale of the reaction.

  • Cyclocondensation of 2-Bromomalonaldehyde with Amidines: A direct and atom-economical approach to construct the pyrimidine ring with the bromine atom pre-installed.

  • Electrophilic Bromination of 2-Substituted Pyrimidines: A classic and widely used method that relies on the direct bromination of a pre-formed 2-substituted pyrimidine ring.

  • Sandmeyer-Type Reaction of 5-Amino-2-Substituted Pyrimidines: A powerful transformation for the conversion of an amino group at the 5-position to a bromine atom.

This guide will delve into the intricacies of each of these methodologies, providing detailed protocols and a critical evaluation of their scope and applicability.

Methodology 1: Cyclocondensation of 2-Bromomalonaldehyde with Amidines

This elegant one-step approach builds the 5-bromopyrimidine core from acyclic precursors. The reaction leverages the condensation of 2-bromomalonaldehyde with a suitable amidine, where the R-group of the amidine directly becomes the 2-substituent of the resulting pyrimidine. This method is particularly attractive for its simplicity, cost-effectiveness, and the direct incorporation of the bromine atom.[1]

Reaction Mechanism and Rationale

The reaction proceeds through a cyclocondensation pathway. The amidine, acting as a dinucleophile, attacks the two carbonyl groups of the 2-bromomalonaldehyde. Subsequent dehydration and aromatization lead to the formation of the stable 5-bromopyrimidine ring. The choice of a protic acid solvent, such as acetic acid, is crucial as it protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbons and facilitating the nucleophilic attack by the amidine. The use of a molecular sieve can be beneficial to remove water generated during the reaction, thereby driving the equilibrium towards product formation.

G cluster_0 Reaction Mechanism: Cyclocondensation reagents 2-Bromomalonaldehyde + Amidine intermediate Cyclized Intermediate reagents->intermediate Condensation product 5-Bromo-2-Substituted Pyrimidine intermediate->product Dehydration & Aromatization

Caption: Cyclocondensation of 2-bromomalonaldehyde with an amidine.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine

This protocol is adapted from a patented procedure and serves as a representative example of this methodology.[1]

Materials:

  • 2-Bromomalonaldehyde

  • Acetamidine hydrochloride

  • Glacial acetic acid

  • 3A Molecular sieves

  • Dichloromethane

  • 5% Aqueous sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid in a round-bottom flask, add 3A molecular sieves (2 g).

  • Heat the mixture to 80°C with stirring.

  • Slowly add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL of glacial acetic acid to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Perform suction filtration and rinse the filter cake with a small amount of ethanol.

  • Suspend the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution until no solid remains.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Scope and Limitations & Quantitative Data

This method is versatile and can accommodate a range of amidines, allowing for the synthesis of 2-alkyl and 2-aryl substituted 5-bromopyrimidines. The yields are generally moderate to good.

2-Substituent (R)Amidine UsedYield (%)Reference
MethylAcetamidine hydrochloride43%[1]
PhenylBenzamidine hydrochloride33%[1]

Advantages:

  • Direct one-step synthesis from acyclic precursors.

  • Cost-effective starting materials.

  • Simple reaction setup and workup procedure.

Limitations:

  • The availability of a wide variety of amidines might be a limiting factor.

  • Yields can be moderate for some substituents.

Methodology 2: Electrophilic Bromination of 2-Substituted Pyrimidines

This approach is arguably the most common and intuitive method for the synthesis of 5-bromo-2-substituted pyrimidines. It involves the direct bromination of a pre-existing 2-substituted pyrimidine at the C-5 position, which is the most electron-rich and thus most susceptible position to electrophilic attack in an activated pyrimidine ring.[2]

Reaction Mechanism and Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it less reactive towards electrophiles than benzene. However, the presence of electron-donating groups (EDGs) at the 2- and/or 4-positions can sufficiently activate the ring for electrophilic substitution to occur at the C-5 position. Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction proceeds via a typical electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate) which then rearomatizes by losing a proton.

G cluster_1 Reaction Mechanism: Electrophilic Bromination pyrimidine 2-Substituted Pyrimidine sigma_complex Sigma Complex (Wheland Intermediate) pyrimidine->sigma_complex Electrophilic Attack brominating_agent Br+ source (e.g., NBS, Br2) brominating_agent->sigma_complex product 5-Bromo-2-Substituted Pyrimidine sigma_complex->product Deprotonation & Aromatization

Caption: Electrophilic bromination of a 2-substituted pyrimidine.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This generalized protocol is based on standard procedures for the bromination of activated aromatic systems.[2]

Materials:

  • 2-Substituted pyrimidine (with an activating group)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Water

  • Dichloromethane (or another suitable extraction solvent)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-substituted pyrimidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Scope and Limitations & Quantitative Data

The success of this method is highly dependent on the nature of the substituent at the 2-position. Electron-donating groups such as amino, alkoxy, and alkylthio groups are effective in activating the pyrimidine ring for bromination.

2-Substituent (R)Brominating AgentSolventYield (%)Reference
-NH₂ (protected)Br₂Acetic Acid66.5% (multi-step)[3]
-SCH₃Methyl Mercaptan (from 2-chloro)DMF75%[4]
Uracil derivativesDBHCH₂Cl₂/DMF95%[5][6]

Advantages:

  • Wide availability of 2-substituted pyrimidine starting materials.

  • Generally high yields for activated substrates.

  • Milder reaction conditions compared to some other methods.

Limitations:

  • Requires an activating group on the pyrimidine ring.

  • Risk of over-bromination or side reactions if not controlled properly.

  • The pyrimidine ring itself is deactivated towards electrophilic substitution.

Methodology 3: Sandmeyer-Type Reaction of 5-Amino-2-Substituted Pyrimidines

The Sandmeyer reaction is a classic transformation in organic chemistry that provides a route to aryl halides from aryl amines via the corresponding diazonium salts.[7][8] This methodology can be adapted for the synthesis of 5-bromo-2-substituted pyrimidines from the corresponding 5-amino precursors. While traditionally a two-step process, one-pot variations have been developed for certain substrates.

Reaction Mechanism and Rationale

The reaction proceeds in two key stages: diazotization and bromide displacement. In the first stage, the 5-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) to form a 5-diazoniopyrimidine salt. In the second stage, this highly reactive intermediate is treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas. The use of tert-butyl nitrite in the presence of a bromide source is a common approach for one-pot Sandmeyer-type reactions.

G cluster_2 Reaction Mechanism: Sandmeyer-Type Reaction aminopyrimidine 5-Amino-2-Substituted Pyrimidine diazonium 5-Diazoniopyrimidine Salt aminopyrimidine->diazonium Diazotization (NaNO2, HBr) product 5-Bromo-2-Substituted Pyrimidine diazonium->product Bromide Displacement (CuBr)

Caption: Sandmeyer-type reaction for the synthesis of 5-bromopyrimidines.

Experimental Protocol: Generalized One-Pot Sandmeyer Bromination

This protocol is a generalized procedure based on known Sandmeyer reactions on heterocyclic amines.[9][10]

Materials:

  • 5-Amino-2-substituted pyrimidine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Dichloromethane (or another suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the 5-amino-2-substituted pyrimidine (1.0 eq) in 48% HBr. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool the solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scope and Limitations & Quantitative Data

The Sandmeyer reaction is a robust and widely applicable method. Its success in a one-pot fashion on pyrimidine systems depends on the stability of the diazonium intermediate.

2-Substituent (R)Starting MaterialYield (%)Reference
-Cl5-Amino-2-chloropyrimidine(Not specified)[11]
Thiazolo[5,4-c]pyridine core2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine(Not specified)[9]

Advantages:

  • Provides access to 5-bromopyrimidines from readily available 5-aminopyrimidines.

  • A powerful method for introducing a bromo group where direct bromination is not feasible.

Limitations:

  • The diazonium salt intermediates can be unstable and potentially explosive, requiring careful temperature control.

  • The use of copper salts can lead to metal contamination in the final product, requiring thorough purification.

  • One-pot efficiency can vary depending on the substrate.

Conclusion and Future Outlook

The one-step synthesis of 5-bromo-2-substituted pyrimidines is a critical endeavor in modern organic and medicinal chemistry. This guide has detailed three primary and effective methodologies: cyclocondensation, electrophilic bromination, and the Sandmeyer-type reaction. The choice of the optimal synthetic route is a strategic decision that hinges on factors such as the nature of the desired 2-substituent, the availability and cost of starting materials, and the required scale of the synthesis.

The cyclocondensation method offers a direct and convergent approach, ideal for constructing the core ring structure with the desired substitution pattern from the outset. Electrophilic bromination , a classic and reliable method, is best suited for substrates that are already activated towards electrophilic attack. The Sandmeyer-type reaction provides a powerful alternative for the conversion of an amino group, offering a route to products that may be inaccessible through other means.

As the demand for novel and diverse chemical entities continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of these key pyrimidine building blocks will undoubtedly remain an active area of research. Future innovations may focus on catalyst development, flow chemistry applications, and the expansion of the substrate scope for each of these fundamental transformations.

References

fundamental chemistry of pyridinyloxypyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of Pyridinyloxypyrimidine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridinyloxypyrimidine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and drug discovery.[1][2][3] This guide provides an in-depth exploration of the fundamental chemistry of these compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core principles of their synthesis, focusing on the prevalent nucleophilic aromatic substitution mechanisms, and elucidate their structural and reactive properties. This document combines theoretical grounding with practical, field-proven insights, including detailed experimental protocols and characterization methodologies, to serve as an essential resource for the synthesis and application of this important class of molecules.

The Pyridinyloxypyrimidine Core: A Structural Overview

The pyridinyloxypyrimidine framework consists of a pyridine ring linked to a pyrimidine ring through an oxygen atom, forming an arylether linkage. This combination of two distinct nitrogen-containing aromatic heterocycles results in a unique electronic and structural landscape that is highly valuable for molecular recognition in biological systems.[4][5] The nitrogen atoms in both rings act as hydrogen bond acceptors and influence the overall electron distribution, making the scaffold a versatile template for designing targeted therapeutic agents.[3] The relative orientation of the rings and the specific substitution patterns are critical determinants of a compound's pharmacological profile.

Below is a diagram illustrating the general scaffold.

Caption: General structure of the pyridinyloxypyrimidine scaffold.

Synthesis and Mechanism: The Cornerstone of Production

The most prevalent and efficient method for constructing the pyridinyloxypyrimidine ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] This reaction is mechanistically a variation of the classic Williamson ether synthesis, adapted for aromatic systems.[8][9]

The SNAr Mechanism: A Tale of Two Rings

The synthesis typically involves the reaction of a hydroxypyridine with an activated halopyrimidine (or vice versa). The key to this reaction is the presence of electron-withdrawing groups (in this case, the ring nitrogens) that activate the aromatic ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The deprotonated hydroxypyridine (a pyridinolate anion) acts as the nucleophile, attacking an electron-deficient carbon on the halopyrimidine ring. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex .[6]

  • Elimination & Aromatization: The aromaticity is restored by the expulsion of the halide leaving group, resulting in the final pyridinyloxypyrimidine product.

The regioselectivity of the attack on the pyridine or pyrimidine ring is critical. Nucleophilic attack is strongly favored at the positions ortho or para (C2, C4, C6) to the nitrogen atoms.[10] This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the meta positions (C3, C5).[10]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Rate-Determining Step) Nu Py-O⁻ ArX Hal-Pym Complex [Py-O-Pym-Hal]⁻ ArX->Complex Product Py-O-Pym Complex->Product Elimination LG Hal⁻ Complex->LG

Caption: The SNAr mechanism for pyridinyloxypyrimidine synthesis.

Causality Behind Experimental Choices

The success of the synthesis hinges on carefully chosen reaction conditions.

ComponentCommon ChoicesRationale & Field Insights
Nucleophile 2-, 3-, or 4-HydroxypyridineThe position of the hydroxyl group dictates the final isomer.
Electrophile 2- or 4-Halopyrimidine (Cl, F)A halide at the 2 or 4 position is essential for activation. Fluorine is often the best leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon center.[11][12]
Base K₂CO₃, Cs₂CO₃, NaHA base is required to deprotonate the hydroxypyridine, forming the nucleophilic pyridinolate. K₂CO₃ is a mild, inexpensive base suitable for many substrates. NaH is a stronger, non-nucleophilic base used when a more potent activator is needed.[13]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are crucial. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive. This significantly accelerates the rate of SN2/SNAr reactions.[13][14]
Temperature 80-150 °CHeating is often necessary to overcome the activation energy barrier associated with breaking the aromaticity of the pyrimidine ring during the formation of the Meisenheimer complex.[7]

Experimental Protocol: Synthesis of 2-(Pyridin-4-yloxy)pyrimidine

This protocol provides a self-validating workflow for a representative synthesis.

Materials and Reagents
  • 4-Hydroxypyridine

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq), 2-chloropyrimidine (1.1 eq), and finely pulverized potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc:Hexanes as the eluent. The disappearance of the starting material (4-hydroxypyridine) indicates reaction completion (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a solid or oil.

    • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Workflow Diagram

Workflow start Start setup 1. Combine Reactants (4-OH-Py, 2-Cl-Pym, K₂CO₃) in DMF start->setup react 2. Heat to 100 °C Monitor by TLC setup->react workup 3. Aqueous Workup (Water Quench, EtOAc Extraction) react->workup purify 4. Purification (Recrystallization or Chromatography) workup->purify characterize 5. Characterization (NMR, MS, IR) purify->characterize end End: Purified Product characterize->end

Caption: Experimental workflow for synthesis and purification.

Structural Characterization

Unambiguous characterization of the synthesized compounds is essential. A combination of spectroscopic techniques is employed for this purpose.[15][16][17]

Spectroscopic Data Summary

The following table summarizes expected spectroscopic data for a representative pyridinyloxypyrimidine compound.

TechniqueObservationInterpretation
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm). Specific splitting patterns (doublets, triplets) correspond to the substitution pattern on both rings.Confirms the presence and connectivity of the pyridine and pyrimidine protons.[18]
¹³C NMR Resonances for aromatic carbons (δ 110-170 ppm). Carbon attached to oxygen (C-O) will be significantly downfield.Indicates the number of unique carbon environments and confirms the C-O linkage.[18]
IR Spec. Strong C-O-C (aryl ether) stretching band around 1200-1250 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.Confirms the presence of the key ether functional group and the aromatic rings.[18]
Mass Spec. A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.Confirms the molecular weight and elemental composition (with HRMS).[19][20]

Structure-Activity Relationship (SAR) and Applications

Pyridinyloxypyrimidine derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][21][22] The structure-activity relationship (SAR) explores how chemical modifications to the scaffold influence its therapeutic properties.

  • Substitution on the Pyrimidine Ring: Introducing different functional groups can modulate potency and selectivity. For instance, studies on antitubercular agents have shown that the central pyrimidine ring is crucial for activity.[23]

  • Substitution on the Pyridine Ring: Modifications here often impact pharmacokinetic properties like solubility and metabolic stability.[24]

  • Bioisosteric Replacement: Replacing the oxygen linker with sulfur (thioether) or nitrogen (amine) can drastically alter the compound's geometry and electronic properties, leading to different biological targets.

The versatility of this scaffold has led to its incorporation into numerous clinical candidates and approved drugs, making it a high-value target for further synthetic exploration.

References

Spectroscopic Profile of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine (CAS No. 1017789-07-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages highly accurate predictive methodologies and correlative data from analogous structures to present a robust, theory-grounded characterization. Each section explains the causal relationships between molecular structure and spectral output, providing a foundational framework for the empirical validation of this and similar chemical entities.

Introduction and Molecular Overview

This compound is a heteroaromatic compound featuring a pyrimidine core linked via an ether bridge to a pyridine ring, with a bromine substituent on the pyrimidine moiety. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. The pyrimidine ring, a fundamental component of nucleobases, is a privileged structure in drug design, known for its ability to form multiple hydrogen bonds and engage in various biological interactions[1][2].

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide details the expected spectroscopic signature of the title compound, providing a benchmark for its identification.

The molecular structure, with a systematic numbering scheme for spectral assignment, is presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework. Predictions were generated using established algorithms that analyze the local electronic environment of each nucleus[3][4].

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region, corresponding to the six protons on the pyrimidine and pyridine rings. The symmetry of the pyridine ring results in two chemically equivalent pairs of protons (H2'/H6' and H3'/H5').

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (400 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4, H6 8.75 s (singlet) - 2H
H2', H6' 8.60 d (doublet) 6.2 2H

| H3', H5' | 7.15 | d (doublet) | 6.2 | 2H |

Causality and Interpretation:

  • Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the C2-substituent. They are expected to appear as a sharp singlet significantly downfield (δ ~8.75 ppm). This pronounced downfield shift is a direct consequence of the deshielding effect of the two adjacent electronegative nitrogen atoms.

  • Pyridine Protons (H2', H6'): The protons ortho to the pyridine nitrogen (H2' and H6') are highly deshielded and are predicted to appear as a doublet around δ 8.60 ppm. Their chemical shift is influenced by both the ring nitrogen and the ether linkage.

  • Pyridine Protons (H3', H5'): The protons meta to the pyridine nitrogen (H3' and H5') are in a more electron-rich environment compared to their ortho counterparts. They are expected to resonate further upfield as a doublet around δ 7.15 ppm. The doublet splitting pattern for both pyridine signals arises from coupling to their adjacent neighbors.

Predicted ¹³C NMR Data

The molecule is expected to exhibit seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms. The symmetry of the pyridine ring results in C2'/C6' and C3'/C5' being chemically equivalent pairs.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C2 168.5
C4, C6 160.2
C1' 155.8
C2', C6' 151.5
C3', C5' 112.0

| C5 | 108.1 |

Causality and Interpretation:

  • C2 Carbon: Attached to two highly electronegative atoms (an ether oxygen and a ring nitrogen), the C2 carbon is the most deshielded carbon in the pyrimidine ring, predicted at δ ~168.5 ppm.

  • C4 and C6 Carbons: These equivalent carbons are adjacent to ring nitrogens and are also significantly deshielded, resonating around δ ~160.2 ppm.

  • Pyridine Carbons: The carbon attached to the ether oxygen (C1') is predicted at δ ~155.8 ppm. The carbons ortho to the nitrogen (C2', C6') are highly deshielded (δ ~151.5 ppm), while the carbons meta to the nitrogen (C3', C5') are the most shielded aromatic carbons, appearing upfield at δ ~112.0 ppm.

  • C5 Carbon: The C5 carbon, bearing the bromine atom, is predicted to resonate at the most upfield position for the pyrimidine ring (δ ~108.1 ppm). The electronegativity of bromine causes a moderate downfield shift, but the primary determinant of its position is the heavy atom effect and its location relative to the ring nitrogens.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as a primary tool for identity confirmation. For this compound (C₉H₆BrN₃O), the key diagnostic feature is the isotopic signature of bromine.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated m/z
[M(⁷⁹Br)+H]⁺ 251.9822
[M(⁸¹Br)+H]⁺ 253.9801
[M(⁷⁹Br)]⁺• 250.9744

| [M(⁸¹Br)]⁺• | 252.9723 |

Causality and Interpretation: The most telling feature in the mass spectrum will be the molecular ion cluster. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will display two peaks of nearly equal intensity separated by approximately 2 m/z units. This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula to within a few parts per million, providing a very high degree of confidence in the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
C=N/C=C Aromatic Ring Stretch 1600 - 1450 Strong
Aryl-O Asymmetric Stretch 1260 - 1230 Strong
Aryl-O Symmetric Stretch 1050 - 1020 Medium
C-H In-plane/Out-of-plane Bending 900 - 675 Strong

| C-Br Stretch | 650 - 550 | Medium |

Causality and Interpretation: The IR spectrum is dominated by vibrations characteristic of its aromatic and ether components.

  • The region from 1600-1450 cm⁻¹ will contain multiple strong bands due to the C=C and C=N stretching vibrations within the pyrimidine and pyridine rings.

  • The most diagnostic peaks for the ether linkage are the strong, asymmetric aryl-O stretch, expected around 1240 cm⁻¹, and a medium symmetric stretch near 1040 cm⁻¹[5][6][7]. The presence of these two distinct bands is characteristic of aryl ethers[7].

  • The C-Br stretch appears in the low-frequency region of the spectrum and can sometimes be difficult to distinguish, but it is expected between 650 and 550 cm⁻¹.

Experimental Design and Protocols

To acquire empirical data for this compound, standardized protocols should be employed. The following methodologies represent best practices for the spectroscopic characterization of novel heterocyclic compounds.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography / Recrystallization) synthesis->purification ms Mass Spectrometry (HRMS) Confirm MW & Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure purification->nmr ir IR Spectroscopy Identify Functional Groups purification->ir validation Data Interpretation & Structural Confirmation ms->validation nmr->validation ir->validation

Caption: Standard workflow for chemical synthesis and characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • MS Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Extract the mass spectrum for the eluting peak. Identify the molecular ion cluster ([M+H]⁺) and compare the observed m/z and isotopic pattern to the theoretical values.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, while theoretical, are grounded in fundamental principles of spectroscopy and corroborated by literature data for similar structures. The convergence of these analyses provides a robust and self-consistent dataset that can be used to unequivocally identify the compound, confirm its structure, and serve as a reliable reference for quality control in a research or drug development setting.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial bonds.[1][2][3] Its broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, classical methods.[1][3]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a heteroaryl halide of significant interest in medicinal chemistry. The presence of multiple nitrogen atoms in this substrate presents unique challenges and considerations for reaction optimization, which will be addressed herein with field-proven insights.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps:[1][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex L_nPd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord PdII_Amine_complex [L_nPd(II)(Ar)(NHR2)]+ Br- Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido_complex Reductive_Elimination Reductive Elimination PdII_Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Product (Ar-NR2) Product Product Reductive_Elimination->Product ArBr This compound ArBr->OxAdd Amine Amine (R2NH) Amine->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key reaction parameters. The electron-deficient nature of the pyrimidine ring and the coordinating potential of the pyridine nitrogen necessitate a tailored approach.

Choosing the Right Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a phosphine ligand is critical for catalytic activity.

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[7][8] For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are often employed due to their cost-effectiveness and ready availability.

  • Ligand Selection: For heteroaryl halides, particularly those containing coordinating nitrogen atoms, bulky, electron-rich phosphine ligands are generally preferred.[1][9] These ligands promote the desired oxidative addition and reductive elimination steps while mitigating catalyst inhibition.

Ligand GenerationRecommended Ligands for Heteroaryl HalidesKey Features
Second Generation XPhos, SPhosBulky biaryl phosphine ligands with broad applicability.
Third Generation RuPhos, BrettPhosHighly active for challenging substrates, including heteroaryl chlorides.[4]
Specialized Ligands Josiphos, XantphosBidentate ligands that can offer unique reactivity and stability.[1][10]

For the amination of this compound, starting with a second-generation ligand such as XPhos or a third-generation ligand like RuPhos is a robust initial strategy.

The Critical Role of the Base

The choice of base is crucial and can significantly impact reaction yield and selectivity.[11][12][13]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with base-sensitive functional groups.[11]

  • Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, although they may necessitate higher reaction temperatures.[7][11]

Given the relative stability of the substrate, NaOtBu is a good starting point. However, if side reactions or degradation are observed, switching to K₃PO₄ or Cs₂CO₃ is a logical next step.

Solvent Selection and Reaction Temperature

The reaction solvent must be anhydrous and degassed to prevent catalyst deactivation.

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[7][14][15] Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.

  • Reaction Temperature: Typical temperatures range from 80-110 °C.[7] Initial screening at 100 °C is recommended.

Caution: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[7][11]

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization for each specific amine coupling partner is highly recommended.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->prep reagents Add Solid Reagents (Aryl bromide, Pd source, Ligand, Base) prep->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_amine->reaction workup Reaction Workup (Cool, Dilute, Filter) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the palladium source, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solubility of base, inappropriate ligand/base/solvent combination.[11][16][17]Use a fresh palladium source and ligand. Ensure the solvent is anhydrous and degassed. Screen different ligands, bases, and solvents. Consider a pre-catalyst.
Dehalogenation of Starting Material Competitive hydrodehalogenation.[1]Use a bulkier ligand. Lower the reaction temperature.
Formation of Side Products Reaction with other functional groups, homo-coupling.[15][17]Screen weaker bases (e.g., K₃PO₄). Adjust the stoichiometry of the reagents.
Inconsistent Results Presence of oxygen or moisture.Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds. When applied to heteroaromatic substrates such as this compound, careful consideration of the catalyst system, base, and solvent is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document provides an in-depth guide to the applications of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine , a key heterocyclic building block, in modern drug discovery. We will explore its synthetic utility, focusing on its role as a precursor for targeted therapies, particularly kinase inhibitors. Detailed protocols for key transformations, mechanistic insights, and the biological context of its derivatives are presented to empower researchers in the development of novel therapeutics.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Pyrimidine derivatives are integral to a vast range of pharmacological agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral therapeutics.[4][5][6][7] Their prevalence stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with the active sites of enzymes, particularly protein kinases.[8] Kinase inhibitors have become a cornerstone of targeted cancer therapy, and the pyrimidine scaffold is a dominant motif in this class of drugs.[3][8]

This compound emerges as a strategically important intermediate. Its structure offers two key points for diversification:

  • The C5-Bromo Group: An ideal handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents.

  • The Pyridin-4-yloxy Moiety: This group can serve as a crucial hydrogen bond acceptor or participate in other non-covalent interactions within a target protein's binding pocket, influencing potency and selectivity.

This guide will focus on leveraging these features for the synthesis of advanced intermediates and potential drug candidates.

Physicochemical Properties

A foundational understanding of the reagent's properties is critical for its effective use in synthesis.

PropertyValue
CAS Number 1017789-07-9[9][10]
Molecular Formula C₉H₆BrN₃O
Molecular Weight 252.07 g/mol [11]
IUPAC Name 5-bromo-2-(pyridin-4-yloxy)pyrimidine[11]
Appearance Off-white to light yellow solid (typical)
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The primary application of this compound in medicinal chemistry is as a versatile starting material for multi-step syntheses targeting protein kinases. The C5-bromo position is significantly more reactive in Suzuki couplings than a C-Cl bond would be, allowing for selective functionalization.[12]

Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds.[13] Its reliability, tolerance of diverse functional groups, and commercially available reagents make it a workhorse in drug discovery. The reaction proceeds via a palladium catalytic cycle.

Suzuki_Cycle pd0 Pd(0)Ln oxidative Oxidative Addition pd0->oxidative pda Ar-Pd(II)-X-Ln oxidative->pda transmetal Transmetalation pda->transmetal pdb Ar-Pd(II)-Ar'-Ln transmetal->pdb reductive Reductive Elimination pdb->reductive reductive->pd0 product Ar-Ar' (Coupled Product) reductive->product sub Ar-X (5-Bromo-pyrimidine derivative) sub->oxidative boronic Ar'-B(OH)₂ (Boronic Acid) boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ (Tetrakis) is often used as it is air-stable and releases Pd(0) in solution. Other common catalysts include Pd(dppf)Cl₂.

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step, forming a more nucleophilic boronate species.[14]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[15]

Protocol: Suzuki-Miyaura Coupling with this compound

This protocol details a general procedure for coupling an arylboronic acid to the C5 position of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe. Degassing the solvents (by sparging with inert gas) further prevents catalyst deactivation.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 6-16 hours. The disappearance of the starting material indicates completion.

  • Work-up: a. Cool the mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-(pyridin-4-yloxy)-pyrimidine product.

Application Example: Targeting the NOD2-RIPK2 Signaling Pathway

Dysregulation of the nucleotide-binding oligomerization domain (NOD) signaling pathway is implicated in chronic inflammatory conditions like Crohn's disease.[16] Receptor-interacting protein kinase 2 (RIPK2) is a critical enzyme that transduces pro-inflammatory signals from NOD1/2.[17][18] Therefore, inhibiting RIPK2 is a promising therapeutic strategy.[19]

The NOD2-RIPK2 Signaling Cascade

Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2.[18] RIPK2 then undergoes autophosphorylation and polyubiquitination, leading to the activation of downstream pathways like NF-κB and MAPKs, culminating in the transcription of pro-inflammatory cytokines.[17]

RIPK2_Pathway cluster_cell Immune Cell MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive recruits & activates RIPK2_active RIPK2-P (Active) RIPK2_inactive->RIPK2_active autophosphorylation TAK1 TAK1 Complex RIPK2_active->TAK1 activates IKK IKK Complex RIPK2_active->IKK activates NFkB NF-κB Activation TAK1->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription Inhibitor RIPK2 Inhibitor (e.g., Pyrimidine-based) Inhibitor->RIPK2_active blocks Workflow start This compound step1 Suzuki Coupling (Protocol 3.2) start->step1 intermediate1 Intermediate A: 5-Aryl-2-(pyridin-4-yloxy)-pyrimidine step1->intermediate1 step2 Further Functionalization (e.g., SNAr, Amidation) intermediate1->step2 final Target Kinase Inhibitor Scaffold step2->final

References

Application Notes and Protocols for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, present in a multitude of clinically approved drugs and active biological agents.[1][2][3][4] 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a versatile bifunctional building block, uniquely positioned for the exploration of novel chemical space in drug discovery. Its structure incorporates a pyrimidine core linked to a pyridine ring via a stable ether bond, offering a rigid framework for ligand design. The strategically placed bromine atom on the pyrimidine ring serves as a crucial handle for functionalization, primarily through metal-catalyzed cross-coupling reactions.[2][5] This document provides a comprehensive guide for researchers, detailing the chemical properties, safe handling procedures, and robust experimental protocols for leveraging this compound in the synthesis and evaluation of potential therapeutic agents, particularly kinase inhibitors.

Introduction: A Privileged Scaffold for Therapeutic Innovation

Nitrogen-containing heterocycles, particularly pyrimidines, are cornerstones of modern pharmacology. Their ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows them to bind effectively to a wide range of biological targets.[2][4][6] The fusion of a pyrimidine with a pyridine moiety, as seen in this compound, creates a chemical scaffold with significant potential. This arrangement is found in molecules designed to be potent and selective inhibitors of key cellular enzymes, such as kinases and endothelin receptors.[7][8][9]

This compound is not an end-product but a critical starting material. Its primary utility lies in its capacity for diversification. The C5-bromo substituent is readily displaced or coupled, enabling the systematic synthesis of compound libraries to probe structure-activity relationships (SAR) for a given biological target.

Chemical and Physical Properties

A clear understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 1017789-07-9[10]
Molecular Formula C₉H₆BrN₃O[10]
Molecular Weight 252.07 g/mol [10]
Appearance Solid (Typical)[11]
Purity >95% (Typical)
SMILES BrC1=CN=C(OC2=CC=NC=C2)N=C1[10]
Core Utility in Medicinal Chemistry

The compound's value is rooted in its structural features, which allow for a logical and efficient drug discovery workflow.

G A This compound (Starting Scaffold) B Versatile Bromine Handle (C5 Position) A->B C Provides 3D structure for target binding A->C D Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->D Enables Functionalization E Diverse Compound Library (Novel Chemical Entities) D->E Generates F Biological Screening (e.g., Kinase Assays) E->F Input for G Structure-Activity Relationship (SAR) & Lead Optimization F->G Data for

Caption: Role as a versatile chemical scaffold.

Safety, Handling, and Storage

Scientific integrity begins with safety. Proper handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated heterocyclic compounds provide a strong basis for safe handling protocols.[12][13][14][15][16]

  • Hazard Identification: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15] All manipulations of the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[12][13]

  • Spill Management: In case of a spill, prevent dust formation. Sweep up the solid material using an inert absorbent material (e.g., vermiculite) and place it into a suitable, labeled container for chemical waste disposal.[12][15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][14]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of stock solutions, synthetic modification via Suzuki coupling, and subsequent biological evaluation in a kinase inhibition assay.

Protocol A: Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for use in synthesis and biological screening.

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds, making it the standard choice for creating stock solutions for high-throughput screening.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Carefully add the desired mass of this compound (e.g., 2.52 mg for a 10 mM stock).

  • Inside a fume hood, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1.0 mL for a 10 mM stock from 2.52 mg).

  • Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol B: Synthesis of a 5-Aryl-2-(pyridin-4-yloxy)-pyrimidine Library via Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the primary application of the compound by replacing the bromine atom with a new aryl group, a key step in building a kinase inhibitor library.[2][17]

Rationale: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is tolerant of a wide variety of functional groups, making it ideal for medicinal chemistry applications.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with stir bar

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates, LC-MS

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound, the selected arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure coupled product.

  • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol C: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To evaluate the biological activity of newly synthesized compounds by measuring their ability to inhibit a specific protein kinase.

Rationale: Many kinase assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[17]

G cluster_0 Assay Workflow A 1. Dispense Compound (or DMSO control) to 384-well plate B 2. Add Kinase Solution A->B C 3. Add Substrate/ATP Mixture to start reaction B->C D Incubate (e.g., 60 min at RT) C->D E 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Incubate (e.g., 40 min at RT) E->F G 5. Add Kinase Detection Reagent (Converts ADP to ATP) F->G H Incubate (e.g., 30 min at RT) G->H I 6. Read Luminescence (Plate Reader) H->I J 7. Data Analysis (Calculate % Inhibition, IC₅₀) I->J

Caption: General workflow for a kinase inhibition assay.

Materials:

  • Synthesized inhibitor compounds (stock in DMSO)

  • Target protein kinase (e.g., ULK1, CDK6)[8][9]

  • Kinase substrate (e.g., a specific peptide)

  • ATP solution

  • Assay buffer

  • Commercial kinase assay kit (e.g., ADP-Glo™ from Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Plate Setup: In a 384-well plate, dispense 1 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls) into the appropriate wells.

  • Kinase Addition: Add 2 µL of the kinase solution (prepared in assay buffer at a pre-optimized concentration) to each well.

  • Reaction Initiation: To initiate the kinase reaction, add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Synthesis: Low or no product yield Inactive catalyst; Poor quality reagents/solvents; Incorrect reaction temperature; Insufficient reaction time.Use a fresh batch of palladium catalyst; Ensure all reagents are pure and solvents are anhydrous; Optimize reaction temperature and time; Degas the solvent thoroughly to remove oxygen.
Synthesis: Multiple products observed Side reactions (e.g., homocoupling of boronic acid); Impure starting materials.Use a different palladium ligand/catalyst system; Re-purify starting materials; Adjust the stoichiometry of reagents.
Kinase Assay: High variability in data Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes and proper technique; Ensure thorough mixing after each reagent addition; Avoid using the outer wells of the plate or fill them with buffer.
Kinase Assay: No kinase activity (low signal in controls) Inactive kinase enzyme; Incorrect buffer conditions (pH, salt); ATP degradation.Use a fresh aliquot of kinase; Verify buffer composition and pH; Use freshly prepared ATP solution.
Kinase Assay: No inhibition by compounds Compound precipitated out of solution; Compound is inactive against the target.Check the solubility of the compound in the final assay buffer; Confirm the compound's identity and purity; Test against a different kinase target.

Conclusion

This compound is a high-value chemical tool for drug discovery and development. Its defined structure and reactive bromine handle provide a reliable and efficient entry point for the synthesis of diverse compound libraries. The protocols outlined in this guide offer a robust framework for researchers to safely handle this compound, execute proven synthetic transformations, and evaluate the biological activity of the resulting novel molecules. By integrating these methodologies, scientists can accelerate the hit-to-lead optimization process in the quest for new and effective therapeutics.

References

Application Notes & Protocols: 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nucleic acids and a multitude of FDA-approved therapeutics.[1][2][3][4] Within this class, structures containing the 2-phenoxypyrimidine motif are particularly significant, forming the core of numerous potent and selective kinase inhibitors. This guide focuses on the strategic application of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine , a highly versatile building block designed for efficient lead generation and optimization in drug discovery programs. The bromine atom at the C5 position serves as a reliable synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). The 2-(pyridin-4-yloxy) group, meanwhile, acts as a potent hydrogen bond acceptor, effectively mimicking the hinge-binding interactions of adenine in the ATP-binding pocket of many kinases. These application notes provide a comprehensive overview of the core synthetic transformations, detailed experimental protocols, and the underlying chemical principles that make this reagent an indispensable tool for medicinal chemists.

Introduction: The Strategic Value of the Scaffold

The design of novel therapeutics, particularly in oncology, often converges on the inhibition of protein kinases.[2][5] The pyrimidine ring is a bioisostere of the purine nucleus and has proven to be an exceptional scaffold for kinase inhibitor design.[6] The strategic value of this compound lies in its trifunctional nature:

  • The Pyrimidine Core: An established pharmacophore that provides the foundational structure for target engagement.[4]

  • The 2-(pyridin-4-yloxy) Moiety: This group is specifically designed to interact with the hinge region of the kinase ATP-binding site, a common anchoring point for Type I and Type II inhibitors. The nitrogen atom of the pyridine ring serves as a crucial hydrogen bond acceptor.

  • The C5-Bromine Atom: This is the key point of diversification. The C-Br bond is highly amenable to a range of robust and high-yielding palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] This allows for the systematic introduction of a wide array of substituents to probe the solvent-exposed region of the target, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.

cluster_0 This compound cluster_1 Key Features for Drug Discovery Structure A Pyrimidine Core Privileged Scaffold B 2-(Pyridin-4-yloxy) Group Hinge-Binding Motif (H-Bond Acceptor) C C5-Bromine Atom Versatile Handle for Cross-Coupling

Caption: Core features of the this compound scaffold.

Synthesis of the Building Block

The title compound is readily prepared via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a leaving group at the C2 position by the hydroxyl group of 4-hydroxypyridine.

Protocol 2.1: Synthesis of this compound

  • Reaction Principle: A base-mediated SNAr reaction where the phenoxide of 4-hydroxypyridine displaces a halide (typically chloride) from the 2-position of a 5-bromopyrimidine.

G reagents 5-Bromo-2-chloropyrimidine + 4-Hydroxypyridine conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Dioxane) Heat (e.g., 90-120 °C) reagents->conditions 1. product This compound conditions->product 2.

Caption: General workflow for the synthesis of the title building block.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 equiv.), 4-hydroxypyridine (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the 5-bromo-2-chloropyrimidine.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Key Applications in Lead Optimization: Cross-Coupling Protocols

The C5-bromo position is the primary site for diversification. The following sections detail protocols for the two most critical bond-forming reactions in modern medicinal chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties.[8][9][10]

  • Causality Behind Experimental Choices:

    • Catalyst: Palladium complexes are used to facilitate the catalytic cycle. Pd(PPh₃)₄ is a robust, general-purpose catalyst, while catalysts with more specialized ligands like SPhos or XPhos can be used for more challenging or sterically hindered substrates.

    • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Start This compound + Arylboronic Acid Setup 1. Add Reagents & Base (e.g., K₂CO₃) Start->Setup Catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) Setup->Catalyst Solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Reaction 4. Heat under Inert Gas (e.g., 80-100 °C) Solvent->Reaction Workup 5. Aqueous Work-up & Extraction Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product 5-Aryl-2-(pyridin-4-yloxy)-pyrimidine Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.[9][11]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel chromatography.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerPalladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085-95
3-Cyanophenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (2.5)Toluene/H₂O (5:1)10070-85
Thiophene-2-boronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DMF9575-90
Pyridine-3-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10065-80
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the introduction of primary and secondary amines.[7] This is crucial for installing hydrogen bond donors or basic centers for salt formation.

  • Causality Behind Experimental Choices:

    • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are required to promote the difficult reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[7] A palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is typically used.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more advanced catalyst systems and are often more compatible with sensitive functional groups.[7]

    • Atmosphere & Solvent: The Pd(0) catalyst and many ligands are sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere and using anhydrous, degassed solvents (like toluene or dioxane) is mandatory for success.[12]

Start This compound + Amine (R₂NH) Setup 1. Add Pd Precatalyst, Ligand, & Strong Base (e.g., NaOt-Bu) Start->Setup Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Reagents 3. Add Bromo-pyrimidine & Amine Inert->Reagents Reaction 4. Add Anhydrous Solvent & Heat (e.g., 90-110 °C) Reagents->Reaction Workup 5. Quench, Extract Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product 5-(Amino)-2-(pyridin-4-yloxy)-pyrimidine Purify->Product KinaseBinding Generic Kinase ATP-Binding Site Interaction cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bond Pyridyloxy 2-(pyridin-4-yloxy) Group Pyridyloxy->Pyrimidine C5_Sub C5-Substituent (from Suzuki or Buchwald) C5_Sub->SolventFront Modulates Potency, Selectivity & PK C5_Sub->Pyrimidine

References

Application Note: A Comprehensive Guide to the Synthesis of Potent ULK1 Inhibitors from 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of novel Unc-51 Like Kinase 1 (ULK1) inhibitors based on the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold. ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular recycling process implicated in cancer cell survival and resistance to therapy.[1][2] Consequently, ULK1 has emerged as a high-value target for anticancer drug development. We present a robust, step-by-step synthetic methodology for a highly potent derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (referred to herein as Compound 3s ), which has demonstrated significant efficacy in blocking autophagy and inducing apoptosis in cancer cells.[3][4] This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering field-proven insights into the reaction mechanisms, experimental setup, purification, and characterization of this promising class of inhibitors.

Introduction: Targeting the Autophagy Engine

The Central Role of ULK1 in Autophagy

Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, essential for maintaining cellular homeostasis.[5] While crucial for normal physiology, many established tumors exploit this pathway to survive metabolic stress and nutrient-poor conditions within the tumor microenvironment, making autophagy a key barrier to effective cancer treatment.[2]

The initiation of autophagy is tightly controlled by the ULK1 kinase complex.[6] In nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1.[2][6] Conversely, under metabolic stress (e.g., starvation), mTORC1 is inhibited and AMPK is activated, leading to the de-repression and activation of ULK1, which then phosphorylates downstream targets to trigger the formation of the autophagosome.[5][6] As the sole kinase in the core autophagy machinery, ULK1 represents an ideal and specific therapeutic target.[1]

ULK1_Signaling_Pathway cluster_input Cellular Stress Signals cluster_regulation Upstream Regulators cluster_core Core Autophagy Initiation Nutrient_Deprivation Nutrient Deprivation / Energy Scarcity AMPK AMPK Nutrient_Deprivation->AMPK activates mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 inhibits Nutrient_Rich Nutrient-Rich Conditions Nutrient_Rich->mTORC1 activates ULK1_Complex ULK1 Complex AMPK->ULK1_Complex Activates mTORC1->ULK1_Complex Inhibits Autophagy Autophagosome Formation ULK1_Complex->Autophagy Initiates

Caption: The ULK1 signaling pathway in autophagy initiation.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly protein kinase inhibitors.[7][8] Its ability to form multiple hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases makes it a "privileged scaffold".[7][9] The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine core has been specifically identified as a promising framework for developing potent and selective ULK1 inhibitors.[3][4] The strategic placement of substituents allows for fine-tuning of potency and ADME properties, leading to the discovery of highly active compounds like Compound 3s .[3]

Synthetic Strategy and Design Rationale

The synthesis of Compound 3s is achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy, which is a classic and reliable method for functionalizing electron-deficient heterocyclic rings like pyrimidine.

Rationale behind the SNAr Approach: The pyrimidine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. The presence of two chlorine atoms at the C2 and C4 positions in the starting material, 2,4-dichloro-5-bromopyrimidine, activates these sites for substitution. The differential reactivity of these positions allows for a controlled, stepwise introduction of the amine and phenoxy moieties. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for the selective introduction of the aniline first.

Synthesis_Scheme Start 2,4-Dichloro-5- bromopyrimidine Reagent1 1. 3,4,5-Trimethoxyaniline DIPEA, n-BuOH, 120 °C Intermediate 5-Bromo-2-chloro-N-(3,4,5- trimethoxyphenyl)pyrimidin-4-amine Reagent2 2. 2-Fluoro-4-nitrophenol K2CO3, DMF, 100 °C Product Compound 3s 5-bromo-4-(2-fluoro-4-nitrophenoxy)- N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine Reagent1->Intermediate Step 1 (SNA_r_) Reagent2->Product Step 2 (SNA_r_)

Caption: Overall synthetic scheme for Compound 3s.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: 2,4-Dichloro-5-bromopyrimidine, 3,4,5-trimethoxyaniline, 2-fluoro-4-nitrophenol, N,N-Diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), n-butanol (n-BuOH), N,N-Dimethylformamide (DMF), ethyl acetate (EtOAc), hexane, dichloromethane (DCM), methanol (MeOH), and anhydrous magnesium sulfate (MgSO₄) were purchased from commercial suppliers and used without further purification.

  • Instrumentation:

    • NMR: Spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.

    • Chromatography: Flash column chromatography was performed using silica gel (200-300 mesh). Thin-layer chromatography (TLC) was performed on silica gel plates and visualized under UV light (254 nm).

Step 1: Synthesis of 5-Bromo-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine (Intermediate 1)

Causality: This first SNAr reaction selectively installs the substituted aniline at the more reactive C4 position of the pyrimidine core. n-Butanol is used as a high-boiling solvent to drive the reaction to completion. DIPEA, a non-nucleophilic organic base, is used to neutralize the HCl generated during the reaction, preventing protonation of the aniline nucleophile.

  • Procedure:

    • To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 g, 4.4 mmol) in n-butanol (20 mL), add 3,4,5-trimethoxyaniline (0.88 g, 4.8 mmol) and DIPEA (1.1 mL, 6.6 mmol).

    • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Hexane:EtOAc = 3:1).

    • After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in hexane) to afford the title compound as a pale yellow solid.

Step 2: Synthesis of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (Compound 3s)

Causality: The second SNAr reaction introduces the substituted phenol at the C2 position. DMF is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate is a mild inorganic base used to deprotonate the phenol, generating the more potent phenoxide nucleophile required to displace the remaining chloride.

  • Procedure:

    • To a solution of Intermediate 1 (0.5 g, 1.3 mmol) in DMF (10 mL), add 2-fluoro-4-nitrophenol (0.25 g, 1.6 mmol) and potassium carbonate (0.36 g, 2.6 mmol).

    • Heat the reaction mixture to 100 °C and stir for 6 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc = 2:1).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with EtOAc (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in hexane) to yield Compound 3s as a bright yellow solid.

Results and Characterization

The successful synthesis of Compound 3s is validated through standard analytical techniques, ensuring both structural integrity and high purity, a critical step for reliable biological evaluation.

Table 1: Physicochemical and Yield Data for Compound 3s
ParameterValue
Molecular Formula C₂₀H₁₇BrFN₅O₆
Molecular Weight 522.28 g/mol
Appearance Bright Yellow Solid
Overall Yield ~65-75% (over two steps)
Purity (by HPLC) >98%
Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.8 (s, 1H, NH), 8.5 (s, 1H, pyrimidine-H), 8.3-8.1 (m, 2H, Ar-H), 7.6 (t, 1H, Ar-H), 6.9 (s, 2H, Ar-H), 3.7 (s, 6H, 2x-OCH₃), 3.6 (s, 3H, -OCH₃).

  • HRMS (ESI): Calculated for C₂₀H₁₈BrFN₅O₆ [M+H]⁺: 522.0423; Found: 522.0425.

Table 2: Comparative Inhibitory Activity of Selected ULK1 Inhibitors

This table provides context for the potency of the synthesized compound class relative to established ULK1 inhibitors.

CompoundTarget(s)Reported IC₅₀Reference
Compound 3s ULK1Described as the most active in its series with strong inhibitory activity[3][4]
SBI-0206965 ULK1108 nM[5]
MRT68921 ULK1 / ULK22.9 nM (ULK1), 1.1 nM (ULK2)[10][11][12]

Overall Experimental and Validation Workflow

The entire process, from initial synthesis to final validation, follows a logical and self-validating workflow to ensure the production of a high-quality chemical probe for research.

Caption: Comprehensive workflow from synthesis to biological validation.

Conclusion

The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold is a highly promising starting point for the development of potent ULK1 inhibitors. The detailed two-step SNAr protocol described herein provides a reliable and efficient route to synthesize Compound 3s and its analogs. The causality-driven explanations for each step, combined with rigorous purification and characterization, ensure the generation of high-purity compounds suitable for downstream biological and pharmacological studies. These inhibitors serve as valuable chemical tools to probe the function of ULK1 in autophagy and as potential leads for the development of novel cancer therapeutics.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] As a fundamental component of nucleic acids (thymine, cytosine, and uracil), pyrimidine derivatives are adept at interacting with biological macromolecules, making them privileged scaffolds in drug design.[2][3] The therapeutic applications of pyrimidine-containing drugs are vast, encompassing anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[1][2][4] The ever-expanding landscape of FDA-approved drugs featuring the pyrimidine motif underscores its indispensable role in modern medicine.[2][5]

The functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[6] Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile toolkit for the strategic elaboration of the pyrimidine core.[4][7][8] These reactions, which proceed under relatively mild conditions and tolerate a wide range of functional groups, have revolutionized the synthesis of complex pyrimidine derivatives.[9][10]

This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of novel pyrimidine derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed and field-proven experimental protocols, and provide insights into the rationale behind experimental choices, thereby equipping researchers with the knowledge to confidently and successfully apply these powerful reactions in their own drug discovery programs.

Strategic Functionalization Workflow

The successful synthesis of a target pyrimidine derivative via palladium-catalyzed cross-coupling hinges on a logical and systematic workflow. This involves careful consideration of the starting materials, optimization of reaction conditions, and rigorous characterization of the final product.

G cluster_0 Design & Planning cluster_1 Execution cluster_2 Analysis & Purification Start Selection of Halogenated Pyrimidine Precursor CouplingPartner Choice of Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Start->CouplingPartner Consider desired substituent CatalystSelection Catalyst System Selection (Pd Source, Ligand, Base, Solvent) CouplingPartner->CatalystSelection Based on reaction type (Suzuki, Sonogashira, etc.) ReactionSetup Reaction Setup under Inert Atmosphere CatalystSelection->ReactionSetup Monitoring Reaction Monitoring (TLC, LC-MS) ReactionSetup->Monitoring Heating/Irradiation Workup Workup & Extraction Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the palladium-catalyzed functionalization of pyrimidines.

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds, owing to the stability and low toxicity of the requisite organoboron reagents.[11] In the context of pyrimidine synthesis, this reaction is invaluable for introducing aryl and heteroaryl substituents, which are common motifs in pharmacologically active compounds.[12][13] The electron-deficient nature of the pyrimidine ring renders halopyrimidines particularly reactive substrates for this transformation.[12]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][13][14]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > Br > Cl.[8]

  • Transmetalation: In this step, the organic moiety from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]

G cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation (Base) PdII_boronate->Pd0 Reductive Elimination Product R¹-R² (Functionalized Pyrimidine) PdII_boronate->Product R1X R¹-X (Halopyrimidine) R1X->PdII_halide R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->PdII_halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis has emerged as a key technology, offering significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[12][15]

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, often providing good to excellent yields.[12][15][16] For more challenging substrates, such as chloropyrimidines, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be required.[8]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step.[12][16] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often optimal.[12][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The solvent mixture should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Detailed Protocol: Synthesis of 4-Aryl-2-chloropyrimidines

This protocol describes a general procedure for the regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine.[15]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium Carbonate)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vials with stir bars

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the desired boronic acid (0.5 mmol, 1.0 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).[12]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[12][15]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.[12]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[12][15]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.[12]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical optimization data for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[12][15]

Catalyst (0.5 mol%) Yield (%)
Pd(PPh₃)₄ Excellent
Pd(dppf)Cl₂Good
Pd(OAc)₂Moderate
PdCl₂(PPh₃)₂Moderate
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Solvent Mixture (v/v) Yield (%)
1,4-Dioxane/H₂O (2:1) Excellent
Toluene/EtOH/H₂O (2:1:1)Good
DMF/H₂O (2:1)Moderate
Acetonitrile/H₂O (2:1)Low
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[17] This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines, which are valuable precursors for further transformations and are found in various biologically active molecules.[18][19]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to that of other cross-coupling reactions, and a copper cycle.[17]

  • Palladium Cycle: This cycle mirrors the Suzuki coupling, involving oxidative addition of the halopyrimidine to a Pd(0) species, followed by transmetalation and reductive elimination.[10]

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-halide complex.[17]

G Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_alkynyl R¹-Pd(II)L₂-C≡CR² PdII_halide->PdII_alkynyl Transmetalation CuX Cu(I)X PdII_halide->CuX PdII_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkynyl->Product Cu_alkynyl Cu(I)-C≡CR² CuX->Cu_alkynyl Base Cu_alkynyl->PdII_halide Transfers alkynyl group R1X R¹-X (Halopyrimidine) R1X->PdII_halide R2CH H-C≡CR² (Terminal Alkyne) R2CH->Cu_alkynyl

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Notes & Protocol: Sonogashira Coupling of Halopyrimidines

Rationale for Experimental Choices:

  • Catalyst System: The dual catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) is characteristic of the Sonogashira reaction.[6][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[6][17]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used.[6] It is critical to ensure anhydrous conditions to prevent side reactions.

Detailed Protocol: Synthesis of 2-Benzyloxy-5-(phenylethynyl)pyrimidine

This protocol describes a general procedure for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.[6]

Materials:

  • 5-Bromo-2-benzyloxypyrimidine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Et₃N (Triethylamine) or DIPEA

  • Anhydrous THF or DMF

  • Ethyl acetate, Saturated NH₄Cl solution, Brine, Anhydrous MgSO₄

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-benzyloxypyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous solvent (THF or DMF) and the base (Et₃N or DIPEA, 3 equiv.).[6]

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.[6]

  • Heat the reaction mixture to the desired temperature (50-60 °C) and stir for 6-8 hours, monitoring by TLC.[6]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated NH₄Cl solution, water, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[20][21] This palladium-catalyzed cross-coupling of amines with aryl halides is particularly relevant for the synthesis of aminopyrimidines, a class of compounds with significant therapeutic interest.[22][23]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[20]

  • Oxidative Addition: A Pd(0) complex reacts with the halopyrimidine to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminopyrimidine product and regenerating the Pd(0) catalyst.[20]

G cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_amido R¹-Pd(II)L₂(NR²R³) PdII_halide->PdII_amido Amine Coordination & Deprotonation (Base) PdII_amido->Pd0 Reductive Elimination Product R¹-NR²R³ (Aminopyrimidine) PdII_amido->Product R1X R¹-X (Halopyrimidine) R1X->PdII_halide Amine HNR²R³ (Amine) Amine->PdII_halide

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes & Protocol: Amination of Chloropyrimidines

Rationale for Experimental Choices:

  • Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[20] Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote both the oxidative addition and the reductive elimination steps, especially with less reactive chloropyrimidines. Pd₂(dba)₃ is a common Pd(0) precursor.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the amine.[24]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.

Detailed Protocol: Synthesis of N-Phenylpyrimidin-2-amine

This protocol describes a general procedure for the amination of a chloropyrimidine.[6]

Materials:

  • 2-Chloropyrimidine

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cs₂CO₃ (Cesium Carbonate)

  • Anhydrous Toluene

  • Ethyl acetate, Celite, Brine, Anhydrous Na₂SO₄

Procedure:

  • In a sealable reaction tube under an inert atmosphere, combine 2-chloropyrimidine (1.0 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).[6]

  • Add anhydrous toluene, followed by aniline (1.2 equiv.).[6]

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[6]

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.[6]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

IV. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy in organic synthesis, as it obviates the need for pre-functionalization of the substrate (e.g., halogenation).[9][25][26] Palladium-catalyzed C-H arylation of pyrimidines allows for the direct formation of C-C bonds, offering a more streamlined approach to the synthesis of complex derivatives.[27]

Mechanistic Considerations

The mechanism of palladium-catalyzed C-H functionalization can be complex and substrate-dependent. A common pathway involves a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a ligand or a base. The resulting palladacycle intermediate can then undergo further reaction, such as reductive elimination with another coupling partner.

G Start Pd(II) Catalyst (e.g., Pd(OAc)₂) CMD Concerted Metalation-Deprotonation (CMD) Pyrimidine C-H bond cleavage Start->CMD Palladacycle Formation of a Palladacycle Intermediate CMD->Palladacycle OxidativeAddition Oxidative Addition of Coupling Partner (e.g., Ar-X) Palladacycle->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination End Functionalized Pyrimidine ReductiveElimination->End CatalystRegen Catalyst Regeneration ReductiveElimination->CatalystRegen CatalystRegen->Start

Caption: A simplified pathway for palladium-catalyzed C-H arylation.

Application Notes & Protocol: Direct C-H Arylation

Rationale for Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for C-H activation reactions.[26]

  • Ligand/Additive: The choice of ligand or additive is crucial for reactivity and selectivity. In some cases, a directing group on the pyrimidine substrate is necessary to achieve regioselectivity.

  • Oxidant: An oxidant (e.g., Ag₂CO₃, benzoquinone) is often required to regenerate the active Pd(II) catalyst.

Detailed Protocol: General Procedure for Direct Arylation

This protocol provides a general framework for the direct arylation of a pyrimidine derivative.[6]

Materials:

  • Pyrimidine derivative

  • Aryl halide (e.g., iodobenzene)

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • Pivalic acid

  • K₂CO₃ (Potassium Carbonate)

  • Anhydrous DMF

Procedure:

  • To a reaction vessel, add the pyrimidine derivative (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), pivalic acid (0.3 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF under an inert atmosphere.

  • Heat the mixture at 120-140 °C for 12-24 hours, monitoring the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions represent an exceptionally powerful and versatile platform for the synthesis of novel pyrimidine derivatives. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and direct C-H functionalization—provide researchers with a robust arsenal of tools to strategically modify the pyrimidine scaffold. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reaction conditions is paramount for the successful implementation of these synthetic strategies. By leveraging these advanced protocols, scientists in the field of drug discovery can continue to unlock the vast therapeutic potential of the pyrimidine nucleus, paving the way for the development of next-generation medicines.

References

Application Notes and Protocols for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its ability to mimic the endogenous purines and pyrimidines allows for interaction with a wide array of biological targets, most notably protein kinases.[2] The strategic functionalization of the pyrimidine ring can impart high potency and selectivity for specific kinase targets. This document provides a detailed technical guide on the application of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine , a key intermediate and scaffold, in the development of novel oncology therapeutics.

Recent research has highlighted the potential of closely related analogs, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, as potent inhibitors of UNC-51-like kinase 1 (ULK1).[4][5] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress.[4][6] Therefore, inhibition of ULK1 is a promising therapeutic strategy for various cancers, including non-small cell lung cancer (NSCLC).[4][6] This guide will focus on the use of this compound as a scaffold for developing ULK1 inhibitors and provides detailed protocols for its synthesis, in vitro evaluation, and preclinical assessment.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₆BrN₃O
Molecular Weight 252.07 g/mol
CAS Number 1017789-07-9
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at 2-8 °C, protect from light and moisture

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method is adapted from the synthesis of similar phenoxy-pyrimidine derivatives.[7]

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-chloropyrimidine and 4-hydroxypyridine.

Materials:

  • 5-bromo-2-chloropyrimidine

  • 4-hydroxypyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypyridine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M of the limiting reagent.

  • Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Application in Oncology Drug Development: Targeting ULK1

The this compound scaffold is a key component in the design of ULK1 inhibitors. The pyrimidine ring acts as a hinge-binding motif, while the pyridin-4-yloxy group can be further functionalized to enhance potency and selectivity. The bromine atom at the 5-position serves as a valuable handle for introducing further diversity through cross-coupling reactions to explore structure-activity relationships (SAR).[8]

Signaling Pathway

ULK1_Pathway cluster_0 Upstream Regulation cluster_1 ULK1 Complex cluster_2 Downstream Effect mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 mTORC1->ULK1 Inhibits AMPK AMPK (Low Energy) AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 P FIP200 FIP200 ULK1->FIP200 P Autophagy Autophagy Initiation ULK1->Autophagy Initiates ATG13->ULK1 FIP200->ULK1 ATG101 ATG101 ATG101->ULK1 Inhibitor 5-Bromo-2-(pyridin-4-yloxy) -pyrimidine Derivative Inhibitor->ULK1 Inhibits

Experimental Protocols

Protocol 1: In Vitro ULK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a this compound derivative against ULK1 kinase. The assay measures the amount of ATP remaining after the kinase reaction.[9][10]

Objective: To determine the IC₅₀ value of a test compound against ULK1.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and Staurosporine to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, ULK1 enzyme, and substrate.

    • Initiate the reaction by adding the ATP solution to the master mix.

    • Immediately dispense 10 µL of the complete reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay evaluates the cytotoxic or cytostatic effects of the test compound on cancer cell lines.[3][11][12]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in cancer cells.

Materials:

  • Cancer cell line (e.g., A549 for NSCLC)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipettor

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a mouse xenograft model.[13][14][15]

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., A549)

  • Matrigel

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration: Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).

    • Record body weight twice weekly as an indicator of toxicity.

    • Observe the animals for any signs of distress or toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors based on the this compound scaffold requires a systematic exploration of SAR.[16][17][18]

SAR cluster_0 Core Scaffold Scaffold This compound R1 R1 Scaffold->R1 Modification at Bromine site R2 R2 Scaffold->R2 Substitution on Pyridine ring R3 R3 Scaffold->R3 Substitution on Pyrimidine core Effect1 Effect1 R1->Effect1 Effect2 Effect2 R2->Effect2 Effect3 Effect3 R3->Effect3

  • Position 5 (Bromo Group): The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore interactions with the solvent-exposed region of the kinase active site.

  • Pyridin-4-yloxy Moiety: Substitution on the pyridine ring can modulate potency and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and binding interactions.

  • Pyrimidine Core: While the 2- and 4-positions are critical for hinge binding, modifications at other positions, if synthetically feasible, could be explored to optimize physicochemical properties.

Conclusion

This compound is a valuable and versatile scaffold for the development of novel oncology therapeutics, particularly kinase inhibitors targeting pathways such as ULK1-mediated autophagy. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. The protocols provided in this guide offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this promising core structure. Rigorous and systematic application of these methodologies will be crucial in advancing new anticancer agents from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine. This resource, presented in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of biaryl and heteroaryl pyrimidine derivatives. As Senior Application Scientists, we have curated this guide to combine fundamental mechanistic understanding with field-tested protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to a few critical factors related to the unique structure of this substrate. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electron-deficient nature of the pyrimidine ring can influence the reaction kinetics. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be effective, but more challenging couplings often benefit from more robust systems.[1][2][3] Consider using bulky, electron-rich phosphine ligands, such as SPhos or other Buchwald-type ligands, which are known to improve reaction rates and stability for heteroaryl couplings.[4][5][6]

  • Base Selection: The base plays a crucial role in the transmetalation step.[7][8][9] While common inorganic bases like potassium carbonate (K₂CO₃) are a good starting point, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive boronic acids.[10][11]

  • Solvent System: The choice of solvent affects the solubility of reactants and the stability of the catalytic species.[10][12][13] A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base.[12][13][14][15][16][17] Common solvent systems include dioxane/water, toluene/water, or THF/water.[10][12][13][18] For poorly soluble substrates, polar aprotic solvents like DMF may be considered.[12][19]

  • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.[13][18] However, excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[20] It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the experiment.

Q2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material. What is causing this, and how can I prevent it?

A2: The formation of the debrominated product, 2-(pyridin-4-yloxy)-pyrimidine, is a common side reaction known as hydrodehalogenation.[12] This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the boronic acid. To minimize this side reaction:

  • Optimize the Base: Some bases can promote hydrodehalogenation more than others. If you are using a strong base like potassium tert-butoxide (KOtBu), consider switching to a milder base like K₂CO₃ or K₃PO₄.[10][11]

  • Scrutinize Your Solvent: Alcohols can sometimes act as a hydrogen source for hydrodehalogenation.[12] If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Q3: My reaction is sluggish, and I suspect the boronic acid is decomposing. How can I address this?

A3: Boronic acids, especially heteroaromatic ones, can be prone to decomposition through a process called protodeboronation, where the C-B bond is cleaved.[20] This is often exacerbated by the presence of water and base. Here are some strategies to mitigate this issue:

  • Use a Stoichiometric Excess of Boronic Acid: A common practice is to use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any degradation.

  • Consider Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used as alternatives.[12][20] They slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.

  • Choice of Base: The base can influence the rate of protodeboronation.[20] Weaker bases are sometimes preferred to minimize this side reaction.

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents can sometimes reduce the rate of protodeboronation, especially if you are using a boronic ester.

Experimental Protocols & Data Presentation

General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the nature of the boronic acid coupling partner.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere. Dissolve them in a small amount of the degassed organic solvent and add this solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13][18]

  • Purification: Purify the crude product by flash column chromatography.[18]

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand known to be effective for challenging heteroaryl couplings.[4][5][21]
Base K₃PO₄ (2.0 equiv)A moderately strong base that is often effective in Suzuki couplings.
Solvent Dioxane/H₂O (4:1)A versatile solvent system that balances solubility of organic and inorganic components.[10][12][18]
Temperature 100 °CA standard temperature to ensure a reasonable reaction rate.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][18][22]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product edge_helper1 edge_helper2 edge_helper3 Base_in Base Base_in->Transmetalation Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stability (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Screen_Ligands Screen Buchwald Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Yield still low Success High Yield Achieved Screen_Ligands->Success Improvement Screen_Solvents Screen Solvents (Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) Screen_Bases->Screen_Solvents Yield still low Screen_Bases->Success Improvement Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvents->Optimize_Temp Yield still low Screen_Solvents->Success Improvement Optimize_Temp->Success Improvement

References

Technical Support Center: Synthesis of 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured to help you identify and resolve specific issues you may encounter during the synthesis of 5-bromopyrimidine.

Issue 1: Low Yield of 5-Bromopyrimidine and Presence of Starting Material (Pyrimidine)

Question: My reaction has a low conversion rate, and I've identified unreacted pyrimidine in my crude product. What could be the cause, and how can I fix it?

Answer:

This is a common issue that can stem from several factors, primarily incomplete bromination or unintended dehalogenation of the product.

Probable Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., Br₂, NBS) is critical. An insufficient amount will naturally lead to incomplete conversion.

    • Solution: Ensure you are using a slight excess (e.g., 1.1 equivalents) of the brominating agent. However, be cautious as a large excess can lead to over-bromination (see Issue 2).

  • Suboptimal Reaction Temperature: The direct bromination of pyrimidine often requires elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: If you are running the reaction at room temperature or below, consider gradually increasing the temperature. For direct bromination with Br₂, temperatures in the range of 125-135°C in a high-boiling inert solvent like nitrobenzene have been reported to be effective.[1]

  • Dehalogenation of the Product: 5-Bromopyrimidine can undergo dehalogenation (loss of bromine) to revert to pyrimidine. This is a known side reaction for halogenated pyrimidines under certain conditions.[2][3]

    • Causality: The C-Br bond in 5-bromopyrimidine can be cleaved under reductive conditions. Certain reagents and solvents, sometimes unexpectedly, can act as hydrogen donors. For instance, combinations like DMF/trialkylamine can promote metal-free dehalogenation. Hot hydriodic acid is also a potent dehalogenating agent.[2]

    • Solution:

      • Avoid reaction conditions that could be reductive.

      • If using DMF as a solvent with an amine base, be aware of the potential for this side reaction. Consider alternative solvent/base combinations if dehalogenation is significant.

      • During workup, avoid strongly acidic and hot conditions for extended periods if possible.

Workflow for Optimizing Yield and Minimizing Dehalogenation:

cluster_0 Reaction Optimization start Low Yield of 5-Bromopyrimidine check_sm Check for Residual Starting Material (Pyrimidine) start->check_sm cause_incomplete Incomplete Bromination check_sm->cause_incomplete Yes cause_dehalogenation Product Dehalogenation check_sm->cause_dehalogenation Yes solution_stoichiometry Adjust Stoichiometry (slight excess of Br₂/NBS) cause_incomplete->solution_stoichiometry solution_temp Increase Reaction Temperature cause_incomplete->solution_temp solution_reductive Avoid Reductive Conditions/Reagents cause_dehalogenation->solution_reductive end Improved Yield solution_stoichiometry->end solution_temp->end solution_reductive->end cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Pyrimidine Pyrimidine Bromination + Br₂ Pyrimidine->Bromination Product 5-Bromopyrimidine Bromination->Product OverBromination Over-bromination (+ excess Br₂) Product->OverBromination Dehalogenation Dehalogenation (e.g., reductive conditions) Product->Dehalogenation Dibromo Dibromopyrimidine OverBromination->Dibromo Dehalogenation->Pyrimidine

References

Technical Support Center: Synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, grounded in established chemical principles.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound, which is typically a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The key is to systematically evaluate each component of your reaction setup.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Temperature: SNAr reactions on pyrimidine rings can be sensitive to temperature. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] However, excessively high temperatures can lead to side product formation. It is recommended to start with milder conditions and incrementally raise the temperature while monitoring the reaction progress.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the starting material, 5-Bromo-2-chloropyrimidine, using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Purity of Reagents: The purity of your starting materials is critical.

    • 5-Bromo-2-chloropyrimidine: Impurities in this starting material can inhibit the reaction.[2] Ensure it is of high purity before use.

    • 4-Hydroxypyridine: This reagent can be hygroscopic. The presence of water can interfere with the reaction, particularly if a strong base is used. Ensure it is anhydrous.

    • Solvent: Anhydrous solvents are crucial. The presence of water can lead to hydrolysis of the starting material or the product.[1] Using freshly dried solvents is highly recommended.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the 4-hydroxypyridine to form the more nucleophilic pyridin-4-olate.

    • Base Strength: A sufficiently strong, non-nucleophilic base is required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • Stoichiometry: Using an insufficient amount of base will result in incomplete deprotonation of 4-hydroxypyridine, leading to a lower concentration of the active nucleophile and thus a lower yield. A slight excess of the base is often beneficial.

Question 2: I'm observing the formation of multiple unexpected spots on my TLC plate. What are the likely side reactions?

Answer: The formation of multiple products indicates the occurrence of side reactions. In the synthesis of this compound, several side reactions are possible.

Common Side Reactions and Mitigation Strategies:

  • Disubstitution: While the chlorine at the 2-position of 5-bromo-2-chloropyrimidine is generally more activated towards nucleophilic attack than the bromine at the 5-position in SNAr reactions, disubstitution can occur under harsh conditions.[1]

    • Mitigation: Use a stoichiometric amount of the nucleophile (4-hydroxypyridine and base) or even a slight excess of 5-bromo-2-chloropyrimidine. Running the reaction at a lower temperature can also improve selectivity.[1]

  • Hydrolysis: As mentioned previously, the presence of moisture can lead to the hydrolysis of 5-bromo-2-chloropyrimidine to 5-bromo-2-hydroxypyrimidine.[1]

    • Mitigation: Ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Homocoupling of Starting Materials: In some cases, particularly if trace metal impurities are present, side reactions leading to the homocoupling of starting materials can occur.

    • Mitigation: Use high-purity reagents and solvents. If metal-catalyzed side reactions are suspected, the addition of a chelating agent might be beneficial, though this is less common for this specific transformation.

Question 3: The purification of my crude product is proving difficult. What are the best practices for isolating pure this compound?

Answer: Effective purification is key to obtaining a high-quality final product.

Purification Strategy:

  • Work-up: Upon reaction completion, a standard aqueous work-up is typically performed. Quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] Washing the combined organic extracts with brine helps to remove residual water.

  • Flash Column Chromatography: This is the most common and effective method for purifying the crude product.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step. Suitable solvent systems for recrystallization often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

What are the optimal reaction conditions for this synthesis?

The optimal conditions can vary slightly depending on the scale and specific laboratory setup. However, a general set of robust conditions is as follows:

ParameterRecommended ConditionRationale
Solvent Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)These solvents effectively dissolve the reactants and facilitate the SNAr mechanism.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)These bases are effective at deprotonating 4-hydroxypyridine without introducing competing nucleophiles.
Temperature 80-120 °CThis temperature range typically provides a good balance between reaction rate and selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions involving atmospheric moisture and oxygen.
How does the position of the bromo and chloro substituents on the pyrimidine ring influence the reaction?

In 5-bromo-2-chloropyrimidine, the pyrimidine ring is electron-deficient due to the two nitrogen atoms. Both the 2- and 5-positions are activated towards nucleophilic attack. However, the 2-position is generally more reactive in SNAr reactions.[3] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the ring nitrogen atoms, providing significant stabilization. The chloro group is also a better leaving group than the bromo group in many SNAr reactions on heteroaromatic systems.

Can I use a different starting material instead of 5-Bromo-2-chloropyrimidine?

Yes, other 2-halo-5-bromopyrimidines could potentially be used, such as 5-bromo-2-fluoropyrimidine. Fluorine is an excellent leaving group in SNAr reactions and may allow for milder reaction conditions. However, 5-bromo-2-chloropyrimidine is often more readily available and cost-effective.[4][5]

III. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • 4-Hydroxypyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypyridine (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe to the flask. The reaction mixture should be stirred vigorously.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically after 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

IV. Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Meisenheimer Complex Meisenheimer Complex 5-Bromo-2-chloropyrimidine->Meisenheimer Complex Nucleophilic Attack 4-Hydroxypyridine 4-Hydroxypyridine Base (K2CO3) Base (K2CO3) Pyridin-4-olate Pyridin-4-olate This compound This compound Meisenheimer Complex->this compound Elimination of Cl-

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

A logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_completion Check Reaction Completion (TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_reagents Check Purity of Reagents and Solvents check_reaction_completion->check_reagents Yes increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time increase_temp_time->check_reaction_completion impure_reagents Impure Reagents/Solvents check_reagents->impure_reagents Impure check_base Check Base Stoichiometry and Strength check_reagents->check_base Pure purify_reagents Purify/Dry Reagents and Solvents impure_reagents->purify_reagents purify_reagents->start Re-run Reaction base_issue Incorrect Base Amount/Type check_base->base_issue Incorrect optimize_purification Optimize Purification Protocol check_base->optimize_purification Correct adjust_base Adjust Base Stoichiometry/Change Base base_issue->adjust_base adjust_base->start Re-run Reaction end Improved Yield and Purity optimize_purification->end

References

Technical Support Center: Navigating the Purification of Brominated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. Brominated pyrimidines are pivotal in medicinal chemistry, yet their purification can be a significant bottleneck due to their unique physicochemical properties. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying brominated pyrimidine intermediates?

The primary challenges often stem from their polarity, which can lead to difficulties in chromatographic separation and crystallization.[1] Many brominated pyrimidines have multiple hydrogen bond donors and acceptors, causing strong interactions with polar solvents and stationary phases.[1] Key issues include:

  • Poor retention and peak tailing in standard reverse-phase high-performance liquid chromatography (HPLC).[1]

  • Co-elution with starting materials or structurally similar impurities.

  • Difficulty in crystallization due to high solubility in many common organic solvents.[1]

  • Risk of dehalogenation (loss of the bromine atom) under certain conditions, leading to the formation of undesired byproducts.[2]

  • Formation of over-brominated byproducts , such as dibromo- or tribromo-pyrimidines, which can be challenging to separate from the desired monobrominated product.[2]

Q2: Which chromatographic techniques are best suited for purifying brominated pyrimidines?

The choice of chromatography depends on the specific properties of your intermediate. Here are some effective techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, promoting the retention of polar analytes like many brominated pyrimidines.[1]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized. Using polar-endcapped columns or adding ion-pairing agents to the mobile phase can enhance the retention of polar pyrimidine derivatives.[1] Adjusting the pH of the mobile phase to suppress the ionization of acidic or basic pyrimidines can also improve retention by increasing their hydrophobicity.[1]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for brominated pyrimidines that are ionizable, as it separates molecules based on their net charge.[1][3]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to improve the separation of complex mixtures.[1][3]

Q3: When is recrystallization a suitable purification method for brominated pyrimidines?

Recrystallization is an excellent and scalable purification technique when you can identify a suitable solvent system.[4] The ideal solvent will dissolve the brominated pyrimidine intermediate at an elevated temperature but have low solubility at room temperature or below, allowing the pure compound to crystallize upon cooling.[4] This method is particularly effective for removing impurities with different solubility profiles. However, the high polarity of some brominated pyrimidines can make finding an appropriate single-solvent system challenging. In such cases, a two-solvent (solvent/anti-solvent) system may be necessary.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of brominated pyrimidine intermediates.

Guide 1: Poor Peak Shape and Retention in Reverse-Phase HPLC

Symptom: Your brominated pyrimidine elutes early (close to the solvent front) with significant peak tailing in your C18 column.

Causality: This is a classic sign that your analyte is too polar for the stationary phase and is not being retained effectively.[1] Peak tailing can be exacerbated if your compound is basic, as it can interact with residual acidic silanol groups on the silica backbone of the stationary phase.

Troubleshooting Workflow:

start Poor Peak Shape in RP-HPLC q1 Is the analyte basic? start->q1 a1_yes Adjust mobile phase pH to > 8 (suppresses ionization) q1->a1_yes Yes a1_no Issue is likely polarity-based q1->a1_no No q2 Is retention still poor? a1_yes->q2 a1_no->q2 a2_yes Decrease organic modifier concentration in mobile phase q2->a2_yes q3 Still no improvement? a2_yes->q3 a3_yes Switch to a polar-endcapped or polar-embedded column q3->a3_yes Yes a3_no Optimization successful q3->a3_no No alt_method Consider alternative methods: HILIC or Mixed-Mode Chromatography a3_yes->alt_method

Caption: Troubleshooting workflow for poor HPLC peak shape.

Experimental Protocols:

Protocol 1: Mobile Phase pH Adjustment

  • Identify pKa: Determine the pKa of your brominated pyrimidine intermediate.

  • Buffer Selection: Choose a buffer system that is effective at a pH approximately 2 units above the pKa of your basic analyte (e.g., ammonium bicarbonate for a pKa of 7).

  • Mobile Phase Preparation: Prepare your aqueous mobile phase with the selected buffer and adjust the pH accordingly.

  • Analysis: Equilibrate your column with the new mobile phase and inject your sample. The increased pH will neutralize the basic pyrimidine, reducing its interaction with silanol groups and improving peak shape.

Protocol 2: Switching to a Polar-Endcapped Column

  • Column Selection: Choose a reverse-phase column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide better retention for polar analytes.[1]

  • Method Development: Start with a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and a shallow gradient to elute your compound.

  • Optimization: Adjust the gradient and organic modifier (acetonitrile or methanol) to achieve optimal separation.

Guide 2: Product Fails to Crystallize or Oiling Out

Symptom: After dissolving your crude brominated pyrimidine in a hot solvent and allowing it to cool, no crystals form, or the product separates as an oil.

Causality: This typically occurs for one of two reasons: the solution is not supersaturated (too much solvent was used), or the compound is too soluble in the chosen solvent even at low temperatures.[1] Oiling out happens when the solubility of the compound is exceeded at a temperature above its melting point in the solvent.

Troubleshooting Table:

ProblemPossible CauseSuggested Solution
No Crystals Form Solution is not supersaturated (too much solvent).Gently evaporate some of the solvent and allow it to cool again.[1]
Compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[1]
Cooling was too rapid.Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.[1]
Product Oils Out The boiling point of the solvent is too high.Choose a lower-boiling point solvent.
High concentration of impurities.Attempt a preliminary purification by column chromatography before crystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude brominated pyrimidine intermediate in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, add an anti-solvent (e.g., water, hexane) dropwise with stirring until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Once crystals have formed, cool the mixture in an ice bath for 30 minutes to maximize the yield.[1]

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Guide 3: Presence of Over-Brominated Impurities

Symptom: Your purified product contains significant amounts of dibromo- or other poly-brominated pyrimidine species, as confirmed by mass spectrometry.

Causality: Over-bromination is a common side reaction during the synthesis of brominated pyrimidines, especially when using powerful brominating agents like liquid bromine or excess N-Bromosuccinimide (NBS).[2] These impurities often have similar polarities to the desired product, making them difficult to remove by standard chromatography.

Purification Strategy:

start Crude Product with Over-brominated Impurities step1 Careful Column Chromatography (Shallow Gradient) start->step1 q1 Are impurities still present? step1->q1 a1_yes Attempt Preparative HPLC (High Resolution Column) q1->a1_yes Yes a1_no Product is Pure q1->a1_no No step3 If separation is still poor, consider derivatization or resynthesis with better control a1_yes->step3

Caption: Purification strategy for removing over-brominated impurities.

Experimental Protocol: High-Resolution Flash Chromatography

  • Column and Solvent Selection: Use a high-surface-area silica gel. Select a solvent system with low polarity (e.g., hexane/ethyl acetate) that provides a low Rf value for your desired compound on a TLC plate (around 0.2-0.3). This will allow for a better separation window.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry-loaded sample. This technique prevents band broadening.

  • Gradient Elution: Start with a low concentration of the more polar solvent and run a very shallow gradient. For example, start with 100% hexane and increase to 5% ethyl acetate over 10 column volumes, then to 15% over another 20 column volumes.

  • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the pure fractions containing your desired monobrominated pyrimidine.

Pro-Tip: Controlling the stoichiometry of the brominating agent during synthesis is the most effective way to prevent over-bromination.[2] Using milder brominating agents can also be beneficial.[2]

References

Technical Support Center: 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine. It covers best practices for storage and handling, answers frequently asked questions, and offers troubleshooting solutions for common experimental challenges. The information is synthesized from safety data sheets of structurally similar compounds and established chemical principles.

Section 1: Product Overview and Properties

This compound is a heterocyclic building block commonly used in medicinal chemistry and drug discovery. Its structure features a pyrimidine ring, a pyridine ring linked by an ether bond, and a bromine atom, providing multiple reaction sites for synthetic diversification.

Table 1: Physical & Chemical Properties

Property Value Source
CAS Number 1017789-07-9 [1]
Molecular Formula C₉H₆BrN₃O [1]
Molecular Weight 252.07 g/mol [1]
Appearance Typically an off-white to light-colored solid Inferred from related compounds[2]

| Purity | >95% (typical) | Inferred from related compounds[3] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Many suppliers of similar brominated heterocyclic compounds recommend refrigeration at 2-8°C.[4] For extended periods (months to years), storage at -20°C is advisable to minimize degradation.[5]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. The ether linkage in the molecule can be susceptible to hydrolysis, and the electron-deficient pyrimidine and pyridine rings may react with atmospheric components over time. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[6][7] Always keep the container tightly closed when not in use.[8]

Q3: The material has turned yellow/brown. Is it still usable?

A3: Discoloration often indicates some level of degradation or the presence of impurities. While it may not render the compound completely unusable for all applications, its purity is compromised. Before use, it is highly recommended to assess the purity of the discolored material using analytical methods like HPLC, LC-MS, or NMR. If the desired compound is still the major component, it might be usable, but for sensitive downstream applications, re-purification (e.g., recrystallization or column chromatography) is advised.

Q4: What are the primary safety precautions for handling this compound?

A4: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] Avoid creating dust and prevent contact with skin and eyes.[6] In case of accidental contact, wash the affected skin area with plenty of soap and water, and flush eyes with water for at least 15 minutes.[8][11]

Section 3: Troubleshooting Guide for Experiments

This section addresses specific issues that may arise during synthesis.

Q5: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A5: Failure of a Suzuki coupling at the C-Br position is a common issue. The causes can be multifaceted, ranging from reagent quality to reaction conditions.

  • Cause 1: Catalyst Inactivity: The Palladium catalyst may be deactivated. This can be due to poor quality catalyst, exposure to oxygen, or the presence of inhibiting impurities in the solvent or reagents.

  • Cause 2: Reagent Degradation: The this compound may have degraded during storage, reducing the amount of active starting material.

  • Cause 3: Inadequate Base or Solvent: The choice and quality of the base and solvent are critical. The base may not be strong enough or soluble enough in the reaction medium to facilitate the catalytic cycle. Water content in the solvent can also significantly affect the outcome.

  • Cause 4: Competing Side Reactions: The compound possesses other reactive sites. Under certain conditions, nucleophilic substitution at the pyrimidine ring could compete with the desired cross-coupling.[12]

Below is a workflow to troubleshoot this issue.

G cluster_optimize Optimization Strategy start Low/No Yield in Suzuki Coupling check_sm Verify Purity of Starting Material (5-Bromo-...) via NMR/LC-MS start->check_sm check_reagents Use Fresh, High-Purity Catalyst, Base, and Boronic Acid check_sm->check_reagents Purity OK? purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impure? degas Thoroughly Degas Solvent (3x Freeze-Pump-Thaw cycles) check_reagents->degas optimize Systematically Optimize Reaction Parameters degas->optimize temp Vary Temperature (e.g., 80°C, 100°C, 120°C) optimize->temp base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize->base ligand Test Different Pd Ligands (e.g., SPhos, XPhos) optimize->ligand

Troubleshooting workflow for Suzuki coupling reactions.

Q6: The compound is poorly soluble in my reaction solvent. What can I do?

A6: Poor solubility can hinder reaction rates. For non-polar aprotic solvents like dioxane or toluene, which are common in cross-coupling, solubility can be limited. Consider using a more polar aprotic co-solvent like DMF or DMA, but ensure they are anhydrous. Gently heating the mixture can also improve solubility, but check the thermal stability of your other reagents before increasing the temperature significantly.

Section 4: Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for damage. If possible, transfer the material into a new, clean, amber glass vial inside a glovebox or under a stream of inert gas (argon/nitrogen).

  • Aliquoting: To prevent repeated exposure of the entire batch to air and moisture, divide the material into smaller, single-use aliquots.

  • Sealing: Seal each vial tightly with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container with a desiccant. Store this container at the recommended temperature (2-8°C for short-term, -20°C for long-term).[4][5]

  • Dispensing: When needed, allow an aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle exclusively in a well-ventilated fume hood.[6]

Protocol 2: Small-Scale Stability Assessment

This protocol allows you to check the stability of your compound under specific conditions (e.g., in a particular solvent at elevated temperatures).

  • Preparation: Accurately weigh ~5 mg of the compound into a clean vial. Dissolve it in 1 mL of the desired deuterated solvent (e.g., DMSO-d₆) to create a stock solution.

  • Initial Analysis (T=0): Acquire a baseline ¹H NMR spectrum of the solution. This will serve as your reference.

  • Incubation: Seal the vial and store it under the conditions you wish to test (e.g., 80°C in a heating block).

  • Time-Point Analysis: At set intervals (e.g., 2h, 6h, 24h), cool the sample to room temperature and acquire a new ¹H NMR spectrum.

  • Data Comparison: Compare the spectra over time. Look for the appearance of new peaks or a decrease in the integral values of the parent compound's peaks, which would indicate degradation.

Section 5: Chemical Stability & Potential Degradation

  • Hydrolysis: The ether linkage is the most probable site for hydrolytic cleavage, especially under acidic or basic conditions. This would break the molecule into 5-bromo-2-hydroxypyrimidine and 4-hydroxypyridine.

  • Photodecomposition: Aromatic and heteroaromatic rings can be susceptible to degradation upon exposure to UV light. Storing the compound in an amber vial or protected from light is essential.

  • Thermal Decomposition: At high temperatures, the molecule will decompose. Based on similar halogenated nitrogen heterocycles, decomposition products could include toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[2]

G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis_prod 5-Bromo-2-hydroxypyrimidine + 4-Hydroxypyridine compound->hydrolysis_prod H₂O (Acid/Base) photo_prod Complex Mixture of Photodegradation Products compound->photo_prod UV Light thermal_prod NOx, CO, HBr, etc. compound->thermal_prod High Temp (Δ)

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to address specific challenges you may encounter during your experiments and to offer scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The main challenge with this substrate is the potential for catalyst inhibition or deactivation. The presence of multiple nitrogen atoms, specifically in the pyrimidine and pyridine rings, can lead to coordination with the palladium catalyst, hindering its catalytic activity.[1][2][3] The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the C-Br bond.

Q2: Which cross-coupling reactions are most suitable for the functionalization of this substrate?

The most common and effective cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl and vinyl boronic acids or esters.[4][5]

  • Buchwald-Hartwig Amination: The preferred method for creating C-N bonds with various primary and secondary amines.[4][5][6]

  • Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.[4][5][7]

The choice of reaction will depend on the specific bond you intend to form.

Q3: My Suzuki-Miyaura coupling reaction is showing low to no yield. What should I investigate first?

When troubleshooting a low-yielding Suzuki-Miyaura reaction, consider the following factors:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More active catalyst systems, often employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, are generally more effective for heteroaryl halides.[4][5][8]

  • Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a reliable choice for heteroaryl halides.[4][9] Other bases like cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[4][5][8][9] Ensure all solvents are anhydrous and properly degassed to prevent side reactions.[10]

  • Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high that it causes degradation of the catalyst or starting materials. An initial temperature of 80-100°C is a good starting point.[4][11]

Q4: I'm observing significant amounts of a protodebrominated side product. How can I minimize this?

The formation of a protodebrominated product, where the bromine atom is replaced by a hydrogen atom, is often due to the presence of protic impurities like water.[10] To mitigate this, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10]

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and can be advantageous in certain situations. These conditions typically involve a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent such as DMF or THF.[5] This can sometimes lead to cleaner reactions by avoiding copper-catalyzed side reactions.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in cross-coupling reactions with this compound.

Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.

Recommended Starting Conditions

The tables below provide recommended starting conditions for various cross-coupling reactions. These are general guidelines and may need to be optimized for your specific coupling partners.

Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (1.2-2x mol% relative to Pd)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective for heteroaryl halides.[4][9]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)Aqueous co-solvent is often beneficial for the transmetalation step.[4][5][9]
Temperature 80-110 °CBalances reaction rate with catalyst and substrate stability.[11]
Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Reliable precursors for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, or BINAP (1.2-2x mol% relative to Pd)Bulky phosphine ligands are crucial for efficient C-N bond formation.[5]
Base NaOtBu or K₃PO₄ (1.2-2 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.[11]
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.[11]
Sonogashira Coupling
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Both Pd(0) and Pd(II) precursors are effective.[11]
Copper Co-catalyst CuI (1-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[4][11]
Base Et₃N or i-Pr₂NH (≥ 2 equivalents)The amine base also often serves as the solvent or co-solvent.[11]
Solvent THF or DMFA co-solvent may be necessary if the amine base is not sufficient.[11]
Temperature Room Temperature to 80 °CThe reaction is often run at or slightly above room temperature.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[4]

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.[4]

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[4][5]

  • Stir the reaction mixture at 90-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ReductiveElimination ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Impurities in the Synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine. Purity is paramount in pharmaceutical development, and managing reaction impurities is a critical challenge. This document provides in-depth, experience-driven answers to common issues encountered during this specific synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Understanding the Core Reaction Mechanism

A robust impurity management strategy begins with a fundamental understanding of the intended chemical transformation. The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Q: What is the reaction mechanism for this synthesis, and why is the C2 position of the pyrimidine ring preferentially substituted?

A: The reaction proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-hydroxypyridine by a base (e.g., K₂CO₃, NaH) to form the more nucleophilic pyridin-4-olate anion. This anion then attacks one of the carbon atoms bearing a bromine atom on the 2,5-dibromopyrimidine ring.

  • Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is resonance-stabilized.

  • Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the final product.

The key to the reaction's regioselectivity lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly activates the ring for nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogens). When the nucleophile attacks at the C2 position, the negative charge in the Meisenheimer complex can be delocalized onto one of the electronegative nitrogen atoms, which provides substantial stabilization.[2] Attack at the C5 position does not allow for this crucial resonance stabilization, making the C2 position far more electrophilic and reactive.[2][3]

Caption: SNAr mechanism for the synthesis of the target compound.

Section 2: FAQs - Identification and Causality of Common Impurities

Proactive troubleshooting requires the ability to predict and identify potential impurities based on the reactants and conditions used.

Q: My HPLC analysis shows significant peaks for my starting materials. Why is the reaction incomplete?

A: High levels of unreacted 2,5-dibromopyrimidine and 4-hydroxypyridine are typically due to suboptimal reaction conditions.

  • Causality: The deprotonation of 4-hydroxypyridine is a prerequisite for the reaction. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction. Similarly, low temperatures can prevent the system from overcoming the activation energy of the rate-determining nucleophilic attack step.

  • Initial Action: Verify the stoichiometry and purity of your reagents. Consider increasing the reaction temperature or switching to a stronger base/solvent system as detailed in the troubleshooting section.

Q: My LC-MS shows a mass corresponding to the addition of a second pyridin-4-yloxy group. What is this impurity and how is it formed?

A: You are observing the formation of 2,5-bis(pyridin-4-yloxy)-pyrimidine .

  • Causality: This impurity arises when the desired product, which still contains a bromine atom at the C5 position, undergoes a second SNAr reaction with another molecule of the 4-hydroxypyridine nucleophile. While the C5 position is less reactive than C2, this second substitution can occur, especially under forcing conditions (high temperature, long reaction times) or if an excess of 4-hydroxypyridine is used.

  • Initial Action: Carefully control your stoichiometry. Use 4-hydroxypyridine as the limiting reagent or in a 1:1 molar ratio. Monitor the reaction progress closely by TLC or HPLC to avoid over-reaction.

Q: I have an unknown, relatively polar impurity that wasn't present in my starting materials. Could this be a hydrolysis product?

A: Yes, it is highly likely you are seeing 5-bromo-2-hydroxypyrimidine .

  • Causality: 2,5-dibromopyrimidine is susceptible to hydrolysis, particularly in the presence of a base.[4] Water molecules can act as a competing nucleophile, attacking the activated C2 position to form the corresponding hydroxypyrimidine after bromide elimination. This is exacerbated by non-anhydrous solvents or bases that are not thoroughly dried.

  • Initial Action: Ensure all solvents are rigorously dried before use (e.g., using molecular sieves). Dry your base (like K₂CO₃) in an oven before use and run the reaction under an inert atmosphere (N₂ or Argon) to minimize atmospheric moisture.

Summary of Common Impurities

The table below summarizes the key impurities, their structures, and their expected mass-to-charge ratio ([M+H]⁺) for easy identification in LC-MS analysis.

Impurity NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺
Unreacted SM 1 2,5-Dibromopyrimidine237.90236.89 / 238.89
Unreacted SM 2 4-Hydroxypyridine95.0996.09
Bis-Substituted 2,5-bis(pyridin-4-yloxy)-pyrimidine292.28293.29
Hydrolysis Product 5-bromo-2-hydroxypyrimidine174.99175.99 / 177.99

Note: Bromine-containing compounds will show characteristic M and M+2 isotope peaks in the mass spectrum.

Impurity_Pathways SM 2,5-Dibromopyrimidine + 4-Hydroxypyridine Product Desired Product This compound SM->Product Intended SₙAr Reaction Hydrolysis Hydrolysis Impurity (5-Bromo-2-hydroxypyrimidine) SM->Hydrolysis Presence of H₂O Unreacted Unreacted Starting Materials SM->Unreacted Suboptimal Conditions BisSub Bis-Substituted Impurity Product->BisSub Excess Nucleophile or High Temp.

Caption: Formation pathways for the desired product and key impurities.

Section 3: Troubleshooting Guide & Mitigation Strategies

This section provides actionable protocols to address the impurity issues identified above.

Problem: Low Conversion / High Levels of Unreacted Starting Materials
  • Analysis: This points to insufficient reaction activation.

  • Mitigation Protocol:

    • Base Selection: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This will drive the initial deprotonation of 4-hydroxypyridine to completion.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are superior for SNAr reactions as they solvate the cation of the base, enhancing the "naked" anion's nucleophilicity. Ensure the solvent is anhydrous.

    • Temperature Optimization: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from 80 °C to 95 °C). Monitor the reaction by HPLC every 2-4 hours to track the consumption of starting materials without overshooting to impurity formation.

    • Reagent Purity: Confirm the purity of your 2,5-dibromopyrimidine starting material. Impurities in this reagent can inhibit the reaction.

Problem: High Levels of Bis-Substituted Impurity
  • Analysis: The reaction is proceeding past the desired mono-substitution.

  • Mitigation Protocol:

    • Stoichiometric Control: This is the most critical parameter. Use a slight excess of the electrophile, 2,5-dibromopyrimidine (e.g., 1.1 equivalents), relative to 4-hydroxypyridine (1.0 equivalent). This ensures the nucleophile is consumed before significant bis-substitution can occur.

    • Controlled Addition: Instead of adding all reagents at once, consider a slow, controlled addition of the 4-hydroxypyridine/base solution to the solution of 2,5-dibromopyrimidine. This keeps the instantaneous concentration of the nucleophile low.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress. Once the consumption of 4-hydroxypyridine plateaus and before the bis-substituted product exceeds your acceptable limit (e.g., >5%), quench the reaction.

Section 4: Standardized Protocols for Analysis and Purification

Consistent analysis and purification are key to reliable results. These protocols provide a validated starting point for your laboratory.

Protocol 4.1: HPLC Method for In-Process Control and Final Purity Analysis

This method is designed to resolve the target product from the key impurities discussed.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 20.0 | 10 |

  • Self-Validation: The method's effectiveness is confirmed by its ability to achieve baseline separation between the starting materials, product, and bis-substituted impurity, which have distinct polarities. The expected elution order is: 4-Hydroxypyridine -> Hydrolysis Product -> Desired Product -> 2,5-Dibromopyrimidine -> Bis-Substituted Product.

Protocol 4.2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading Technique: Dry load the crude material onto a small amount of silica gel for best resolution.

  • Mobile Phase System: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol is a common starting point.

    • Equilibration: Start by equilibrating the column with a non-polar solvent system (e.g., 100% Hexanes or DCM).

    • Elution: Gradually increase the polarity of the mobile phase. For a Hexanes/EtOAc system, you might run a gradient from 0% to 50% EtOAc.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Workflow Start Crude Reaction Mixture HPLC_Analysis Analyze aliquot by HPLC (Protocol 4.1) Start->HPLC_Analysis Decision Purity > 98%? HPLC_Analysis->Decision Purification Purify by Flash Chromatography (Protocol 4.2) Decision->Purification No End_Pure Pure Product Decision->End_Pure Yes End_Impure Characterize Impurities & Re-optimize Synthesis Decision->End_Impure If purification fails Purification->HPLC_Analysis Analyze pooled fractions

Caption: Standard workflow for reaction workup, analysis, and purification.

References

Technical Support Center: Optimizing N-Arylation of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 5-bromopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The electron-deficient nature of the pyrimidine ring presents unique challenges, but with careful optimization of reaction conditions, high yields and purity can be achieved. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower your synthetic endeavors.

Section 1: Understanding the Reaction Landscape

The N-arylation of 5-bromopyrimidines is a cornerstone of medicinal chemistry, providing access to a diverse range of 5-aminopyrimidine derivatives that are key building blocks for bioactive molecules.[1] The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This powerful reaction utilizes a palladium catalyst with a phosphine ligand to couple an amine with the aryl halide.[1][2] It is renowned for its broad substrate scope and functional group tolerance.[2]

Ullmann Condensation: A classical method that has seen significant modernization, the Ullmann reaction employs a copper catalyst to forge the C-N bond.[3][4] While traditionally requiring harsh conditions, newer ligand-assisted protocols have made it a milder and more versatile option.[4]

The choice between these methods often depends on the specific substrates, desired reaction conditions, and available resources. This guide will primarily focus on troubleshooting and optimizing the more commonly employed Buchwald-Hartwig amination for this particular substrate.

Section 2: Troubleshooting Common Issues in N-Arylation of 5-Bromopyrimidines

This section addresses specific problems that researchers may encounter during the N-arylation of 5-bromopyrimidines, offering causative explanations and actionable solutions.

Issue 1: Low to No Product Formation

A lack of desired product is a frustrating but common issue. The root cause often lies in one or more of the following areas:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be hampered by impurities or incompatible reaction components.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky, electron-rich phosphine ligands are often essential.[5][6]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle.[7][8] Its strength and solubility can significantly impact the reaction rate and yield.

  • Poor Solvent Quality: Anhydrous and degassed solvents are crucial for optimal results, as oxygen can oxidize the active Pd(0) catalyst and water can interfere with the base.[9]

Troubleshooting Workflow for Low Conversion

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization A Standard Conditions: - Pd₂(dba)₃ (2 mol%) - BrettPhos (4 mol%) - NaOtBu (1.4 equiv) - Toluene, 100 °C B Low Yield or Side Reactions A->B C Screen Ligands: - RuPhos - Xantphos B->C D Screen Bases: - K₃PO₄ - Cs₂CO₃ B->D E Vary Temperature: 80-120 °C B->E F Optimized Conditions C->F D->F E->F G Scale-up F->G

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine and Other Brominated Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring, particularly through halogenation, provides a versatile platform for the synthesis of novel compounds with diverse biological activities. Among these, brominated pyrimidines are key intermediates, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth technical comparison of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine with other notable brominated pyrimidines, including 5-Bromo-2-chloropyrimidine , 2,5-Dibromopyrimidine , and 5-Bromo-2-iodopyrimidine . We will explore their relative reactivity, synthetic utility, and provide experimental insights to inform rational drug design and development.

Introduction to Brominated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a privileged structure in drug discovery, present in a wide range of FDA-approved drugs.[1] Bromination of the pyrimidine ring introduces a versatile functional group that can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The position and nature of the halogen atom significantly influence the reactivity of the pyrimidine core, allowing for selective and sequential modifications. This differential reactivity is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

Spotlight on this compound: A Unique Building Block

This compound is a distinct building block that combines the reactive 5-bromo-pyrimidine core with a pyridin-4-yloxy substituent at the 2-position. This pyridyloxy moiety can modulate the electronic properties of the pyrimidine ring and offer an additional site for hydrogen bonding or other interactions with biological targets.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1017789-07-9[2]
Molecular Formula C₉H₆BrN₃O[2]
Molecular Weight 252.07 g/mol [2]
Appearance Solid (predicted)
Melting Point Not available in searched literature
Solubility Not available in searched literature
Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the readily available literature, a general synthetic approach can be inferred from established methodologies for similar compounds. The synthesis would likely involve the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine, such as 5-bromo-2-chloropyrimidine, with 4-hydroxypyridine.

Comparative Analysis with Other Brominated Pyrimidines

The choice of a brominated pyrimidine building block is a critical decision in a synthetic campaign. The following sections compare this compound with other commonly used brominated pyrimidines, highlighting their distinct reactivity profiles.

General Reactivity Principles in Cross-Coupling Reactions

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors:

  • The nature of the halogen: The reactivity follows the order I > Br > Cl > F.[3] This is due to the decreasing carbon-halogen bond strength down the group, which facilitates the oxidative addition step in the catalytic cycle.[4]

  • The position of the halogen on the pyrimidine ring: The general order of reactivity is C4/C6 > C2 > C5.[4] The electron-deficient nature of the pyrimidine ring activates halogens at the 2, 4, and 6 positions towards nucleophilic attack and oxidative addition.

Caption: General order of halogen reactivity in cross-coupling reactions.

5-Bromo-2-chloropyrimidine

This is a widely used building block due to the differential reactivity of its two halogen atoms.[3]

  • Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective coupling at the 5-position under standard conditions.[3][4]

  • Buchwald-Hartwig Amination: While the C-Br bond is generally more reactive in Pd-catalyzed couplings, amination can sometimes be directed to the C2 position due to the activation of the C-Cl bond towards nucleophilic aromatic substitution, which can be a competing pathway.[4]

2,5-Dibromopyrimidine

Possessing two bromine atoms at electronically distinct positions, achieving regioselectivity with 2,5-dibromopyrimidine can be challenging.[4] The relative reactivity of the C2-Br and C5-Br bonds is highly dependent on the specific reaction conditions, including the choice of catalyst and ligand.[4] Generally, the C2 position is more activated than the C5 position.[4]

5-Bromo-2-iodopyrimidine

The significant difference in reactivity between the C-I and C-Br bonds makes 5-bromo-2-iodopyrimidine an excellent substrate for selective, sequential cross-coupling reactions. The C-I bond will react preferentially under milder conditions, leaving the C-Br bond available for a subsequent transformation.

Experimental Protocols and Workflows

While specific experimental data for this compound is limited, the following are generalized protocols for key cross-coupling reactions that are applicable to brominated pyrimidines.

General Procedure for Suzuki-Miyaura Coupling of a Brominated Pyrimidine

This protocol describes a typical setup for the Suzuki-Miyaura coupling of a brominated pyrimidine with an arylboronic acid.

Materials:

  • Brominated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated pyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Brominated Pyrimidine - Arylboronic Acid - Catalyst - Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Cool and Dilute D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination of a Brominated Pyrimidine

This protocol outlines a general procedure for the C-N bond formation using a brominated pyrimidine and an amine.

Materials:

  • Brominated pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the brominated pyrimidine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound represents a valuable, yet under-explored, building block for medicinal chemistry. Its unique combination of a reactive bromine atom at the 5-position and a pyridyloxy group at the 2-position offers exciting opportunities for the synthesis of novel compounds with potential therapeutic applications. The principles of differential halogen reactivity provide a clear roadmap for its selective functionalization in cross-coupling reactions.

A direct, data-driven comparison of the reactivity of this compound with other brominated pyrimidines under standardized conditions would be a valuable contribution to the field. Such studies would enable a more precise prediction of its behavior in complex synthetic sequences and accelerate its application in drug discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, a deeper understanding of the synthetic utility of building blocks like this compound will be essential for the development of the next generation of innovative medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its synthetic versatility and ability to engage in various biological interactions.[1][2] When linked to a pyridin-4-yloxy moiety, it creates a scaffold particularly adept at targeting the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer.[2] The pyridine nitrogen is strategically positioned to act as a hydrogen bond acceptor, anchoring the molecule to the "hinge" region of the kinase, a common and effective strategy in inhibitor design. This guide provides a detailed examination of the structure-activity relationships (SAR) of a specific, highly potent subclass: 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine derivatives. We will dissect the role of each structural component, compare its performance with alternative scaffolds, and provide detailed experimental protocols for its synthesis and evaluation.

Core Scaffold Analysis and Structure-Activity Relationship (SAR)

The this compound scaffold can be systematically analyzed by considering modifications at three key positions: the pyrimidine ring (Position 5), the linker, and the pyridine ring. These modifications profoundly influence the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[3]

The Significance of the 5-Bromo Substituent

The bromine atom at the 5-position of the pyrimidine ring is not merely a placeholder; it serves several critical functions:

  • Potency Enhancement: Halogen atoms, particularly bromine and chlorine, at this position often lead to a significant increase in inhibitory potency. This can be attributed to favorable interactions within the ATP-binding pocket.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, improving the compound's half-life.

  • Synthetic Handle: The bromine atom is an excellent functional group for introducing further chemical diversity via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the exploration of additional binding pockets.

While direct SAR data for the 5-Bromo-2-(pyridin-4-yloxy)pyrimidine core is distributed across proprietary sources, we can extrapolate key trends from closely related 2-anilino-5-chloropyrimidine kinase inhibitors.[4] The principles governing interactions at the 5-position are highly translatable.

Comparative SAR of Key Modifications

The following table summarizes the anticipated impact of substitutions on a representative target, Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML).[5][6] The data is extrapolated from established principles in pyrimidine-based kinase inhibitor design.[3][4]

Compound IDR¹ (Position 5)R² (Pyridine Ring)Rationale for ModificationPredicted Bcr-Abl IC₅₀ (nM)
Core-1 -Br -H Parent Scaffold Potent (~50-100 nM)
Comp-A-Cl-HComparison of halogen effect. Chlorine is slightly smaller and less polarizable.Potent, likely similar to Bromo
Comp-B-CH₃-HIntroduction of a small lipophilic group.Reduced potency; loss of favorable halogen interactions.
Comp-C-H-HRemoval of the 5-substituent.Significantly reduced potency.
Core-2 -Br 3-NH₂ Introduce H-bond donor to engage with solvent or protein backbone.Potentially enhanced potency and solubility.
Comp-D-Br3-OCH₃Introduce H-bond acceptor and modify electronics.Potent, activity depends on specific pocket topology.
Comp-E-Br3,5-di-CH₃Probe for steric tolerance in the pyridine binding region.Reduced potency due to potential steric clash.

Note: Predicted IC₅₀ values are illustrative, based on SAR trends observed in analogous series targeting tyrosine kinases.

Comparative Analysis with Alternative Scaffolds

While the this compound core is highly effective, it is crucial to understand its performance relative to other established kinase inhibitor scaffolds.

  • vs. 2,4-Pyrimidinediamine Derivatives: Scaffolds like the one found in Ceritinib (an ALK inhibitor) utilize a second amine at the 4-position to gain additional interactions and tune solubility.[7][8] The pyridin-4-yloxy scaffold is generally more rigid and relies on the precise positioning of the ether linkage, which can offer improved selectivity for certain kinases.

  • vs. Quinoline-Based Inhibitors: Quinolines offer a larger aromatic surface and can form similar hinge-binding interactions.[9] However, the pyrimidine core can sometimes offer superior physicochemical properties, such as lower molecular weight and improved solubility, which are advantageous in drug development.

  • vs. Pyrazolo[3,4-d]pyrimidine Derivatives: This fused heterocyclic system is an isostere of adenine (a natural component of ATP) and can mimic its binding interactions effectively.[10] The choice between a monocyclic pyrimidine and a fused system often depends on the specific topology of the target kinase's active site.

The primary advantage of the this compound scaffold lies in its synthetic tractability and the modular nature of its SAR, allowing for rapid optimization of potency and selectivity.

Experimental Protocols & Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to form the core ether linkage.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • 4-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add 4-hydroxypyridine (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium pyridin-4-olate.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.0 equivalent) in anhydrous THF to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

This synthetic approach is adapted from established methods for coupling pyrimidines with alcohols.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of enzyme activity.[5]

Materials:

  • Kinase of interest (e.g., recombinant Bcr-Abl)

  • Substrate peptide

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter dose-response curve.

Visualization of Key Pathways and Workflows

General SAR Strategy

The following diagram illustrates the key points of modification on the core scaffold and their intended purpose in optimizing the inhibitor.

SAR_Strategy cluster_scaffold Core Scaffold: 5-Bromo-2-(pyridin-4-yloxy)pyrimidine cluster_modifications Modification Points cluster_goals Optimization Goals Scaffold Pyrimidine-O-Pyridine Pos5 Position 5 (Pyrimidine) PyridineRing Pyridine Ring Linker Ether Linker Potency Increase Potency Pos5->Potency Halogen (Br, Cl) PyridineRing->Potency Substituents (e.g., -NH2) PK Enhance PK (Solubility, Stability) PyridineRing->PK Polar groups Selectivity Improve Selectivity Linker->Selectivity Conformational rigidity

Caption: Key modification points for SAR optimization.

Experimental Workflow

This diagram outlines the process from chemical synthesis to biological validation.

Workflow A Synthesis of Core Scaffold B Derivatization (e.g., Suzuki Coupling) A->B C Compound Purification & Characterization B->C D Primary Screening (ADP-Glo Kinase Assay) C->D Test Compounds E IC50 Determination D->E F Selectivity Profiling (Kinase Panel) E->F G Cell-Based Assays (Anti-proliferation) F->G Potent & Selective Hits H Lead Optimization G->H

Caption: Workflow from synthesis to lead optimization.

Target Signaling Pathway: BCR-ABL

Derivatives of this scaffold are potent inhibitors of Bcr-Abl. This oncoprotein drives CML by constitutively activating multiple downstream pathways that promote cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis Inhibitor 5-Bromo-2-(pyridin-4-yloxy) -pyrimidine Derivative Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. The key structure-activity relationships highlight the importance of the 5-bromo substituent for potency and the pyridin-4-yloxy moiety for hinge binding. Future work should focus on leveraging the 5-bromo position as a synthetic handle to introduce groups that can probe deeper into the ATP-binding site, potentially leading to inhibitors with enhanced selectivity and novel binding modes. Furthermore, optimizing substituents on the pyridine ring to improve pharmacokinetic properties will be crucial for translating potent enzymatic inhibitors into effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyridinyloxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of pyridinyloxypyrimidine analogs, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a cornerstone in the design of targeted therapeutics, particularly in oncology. This guide offers a comparative analysis of their biological activity, grounded in experimental data and established protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and the methodologies used to evaluate them.

The Pyridinyloxypyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

Heterocyclic compounds containing nitrogen are foundational to the development of new therapeutic agents.[1] Among these, the pyridinyloxypyrimidine core stands out. Its structure is frequently identified as a "privileged scaffold" in medicinal chemistry, particularly for its remarkable success in targeting protein kinases.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2] The pyridinyloxypyrimidine framework is adept at interacting with the ATP-binding pocket of these enzymes. This interaction is key to its inhibitory effect, blocking the kinase's ability to phosphorylate its downstream targets and thereby disrupting aberrant signaling cascades. A prime example is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently overactive in cancer and promotes cell growth and survival.[3][4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Many pyridinyloxypyrimidine analogs are designed to inhibit PI3K, a key node in this pathway.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyridinyloxypyrimidine Analog Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridinyloxypyrimidine analogs.

Comparative Analysis of Biological Activity

The efficacy of pyridinyloxypyrimidine analogs is highly dependent on the specific chemical groups attached to the core structure. These substitutions influence target selectivity, potency, and pharmacokinetic properties.[5] The table below summarizes the activity of representative analogs from the scientific literature.

Analog / CompoundTarget Kinase(s)IC50 (nM)Cell Line(s) TestedKey Structural Features / NotesReference
PI-103 Class I PI3K2-8 (for different isoforms)Various tumor cellsA pyridinylfuranopyrimidine structure. Radiosensitizes tumor cells.[3]
Compound 17 PI3Kα (H1047R mutant)Data not specifiedHCC1954 (breast cancer)A pyridopyrimidinone designed for high selectivity against a common PI3Kα mutation.[6]
Compound 20b FGFR3Data not specifiedBladder cancer xenograft modelIntroduction of two fluorine atoms into the dimethoxyphenyl ring enhanced activity.[7]
Pyridothienopyrimidine 9b Antimicrobial TargetMIC: 8-32 µg/mLE. coli and other bacterial strainsA spiro cyclopentane derivative showing potent antibacterial activity.[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Decoding the Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors relies on understanding the structure-activity relationship (SAR)—how molecular structure dictates biological activity.[9][10] For pyridinyloxypyrimidine analogs, SAR studies have revealed several key principles:

  • Hinge-Binding Moiety : The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a critical interaction for potent inhibition.

  • Substitutions at the 4- and 5-positions : Modifications at these positions on the pyrimidine scaffold can significantly alter potency and selectivity. For example, reducing the molecular size of substituents can increase systemic exposure and bioavailability.[7]

  • Introduction of Halogens : Adding atoms like fluorine can enhance inhibitory activity.[7] This is often due to the formation of specific hydrogen bonds with amino acid residues in the target protein, as suggested by molecular dynamics simulations.[7]

Essential Experimental Protocols

To rigorously compare the biological activity of novel analogs, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two fundamental assays in this field.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality : The primary mechanism of action for many pyridinyloxypyrimidine analogs is direct enzyme inhibition. Therefore, the first step is to quantify this activity in a cell-free biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[11] The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.[2]

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Kinase Reaction - Add Kinase & Inhibitor - Incubate - Add Substrate/ATP A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) C->D E 5. Data Acquisition (Measure Luminescence) D->E F 6. IC50 Determination (Dose-Response Curve) E->F

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation :

    • Prepare a 10 mM stock solution of the test analog in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).[11]

  • Kinase Reaction Setup :

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the target kinase (e.g., PI3Kα) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Initiate Kinase Reaction :

    • Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase and luciferin needed for the light-producing reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Protocol 2: Cell Viability Assay (MTT)

Causality : After confirming direct enzyme inhibition, it is crucial to determine if this translates to a functional effect in a cellular context, such as inhibiting cancer cell proliferation or inducing cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Living cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) Incubate 24h B 2. Compound Treatment (Add serially diluted analogs) Incubate 24-72h A->B C 3. MTT Addition (Add MTT reagent to each well) Incubate 2-4h B->C D 4. Solubilization (Add DMSO or other solvent to dissolve formazan) C->D E 5. Data Acquisition (Measure Absorbance at ~570nm) D->E F 6. Viability Calculation (% of vehicle control) E->F

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Among its derivatives, 5-bromopyrimidines have emerged as a particularly fruitful starting point for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling the exploration of the chemical space within the ATP-binding pocket of various kinases.

This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from 5-bromopyrimidines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR), compare inhibitory activities against key kinase targets, and provide detailed protocols for the fundamental assays used to evaluate these compounds.

The 5-Bromopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine nucleus is a fundamental component of nucleic acids and a well-established pharmacophore in medicinal chemistry.[1] Its derivatives have garnered significant attention for their potent anticancer properties.[1] The 5-bromo-substituted pyrimidine core, in particular, offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design:

  • Versatile Synthetic Handle: The bromine atom at the 5-position serves as a key reactive site, readily participating in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide array of substituents to probe different regions of the kinase active site and optimize potency and selectivity.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[2]

  • Modulation of Physicochemical Properties: The bromine atom and subsequent modifications influence the compound's lipophilicity, solubility, and metabolic stability, all critical parameters for drug development.

This guide will focus on two prominent classes of kinases frequently targeted by 5-bromopyrimidine derivatives: the non-receptor tyrosine kinase Bcr-Abl and the focal adhesion kinase (FAK).

Comparative Efficacy Against Bcr-Abl Tyrosine Kinase

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[3][4][5] The development of Bcr-Abl inhibitors has revolutionized the treatment of CML.[5][6] Several studies have explored 5-bromopyrimidine derivatives as potent Bcr-Abl inhibitors.[7][8]

Key Bcr-Abl Inhibitors Derived from 5-Bromopyrimidines and Their Performance

A number of novel 5-bromo-pyrimidine analogues have been synthesized and evaluated for their ability to inhibit the Bcr-Abl kinase and suppress the proliferation of CML cells.[7][8] These studies often use the K562 cell line, a human chronic myeloid leukemia line that is positive for the Bcr-Abl fusion protein. The well-established Bcr-Abl inhibitor, Dasatinib, is frequently used as a positive control for comparison.[7][8]

Compound IDTarget KinaseK562 IC50 (µM)Bcr/Abl Kinase IC50 (µM)Reference
Series 1
5cBcr-Abl0.0420.009[8]
5eBcr-Abl0.0280.007[8]
6gBcr-Abl0.0310.008[8]
9eBcr-Abl0.0560.011[8]
9fBcr-Abl0.0390.009[8]
10cBcr-Abl0.0610.012[8]
Series 2
6gBcr-AblNot Reported0.006[7]
7dBcr-AblNot Reported0.005[7]
9cBcr-AblNot Reported0.007[7]
10eBcr-AblNot Reported0.004[7]
Reference
DasatinibBcr-Abl0.0150.003[7][8]

Note: The IC50 values presented are from different studies and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution. The compound numbering (e.g., 5c, 6g) is specific to the cited publications.

These data highlight that several 5-bromopyrimidine derivatives exhibit potent, single-digit nanomolar inhibition of Bcr-Abl kinase activity and low micromolar to nanomolar inhibition of K562 cell proliferation, with some compounds approaching the potency of the established drug Dasatinib.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which drive uncontrolled cell proliferation and survival.[3][4][9][10][11] Inhibitors targeting Bcr-Abl aim to block these aberrant signals.

Bcr_Abl_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival

Caption: Simplified Bcr-Abl signaling pathway leading to cell proliferation and survival.

Comparative Efficacy Against Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][8][12][13][14] Its overexpression and hyperactivity are associated with the progression and metastasis of various cancers, making it an attractive therapeutic target.[13][14] The 5-bromopyrimidine scaffold has also been utilized to develop potent FAK inhibitors.

Key FAK Inhibitors Derived from 5-Bromopyrimidines and Their Performance

Several series of diaminopyrimidine derivatives, many incorporating a 5-bromopyrimidine core, have been designed and synthesized as FAK inhibitors.[15][16][17][18] Their efficacy is often evaluated against cancer cell lines with high FAK expression, such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

Compound IDTarget KinaseFAK IC50 (nM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
TAE-226 FAK5.52.684.19[18]
VS-4718 (PND-1186) FAK1.5Not ReportedNot Reported[19]
PF-573228 FAK4Not ReportedNot Reported[19]
Compound 11w FAK350.010.11[18]
Compound 18b FAK450.190.26[18]
Compound 9f FAK0.815Not ReportedNot Reported[18]
Compound 8f FAK27.44Not Reported0.126[18]

Note: The IC50 values are from various sources and should be interpreted with consideration of potential differences in assay conditions. TAE-226 is a well-characterized FAK inhibitor often used as a reference. The compound numbering is specific to the cited publications.

The data demonstrates that 5-bromopyrimidine-based compounds can be potent FAK inhibitors, with some exhibiting nanomolar to sub-nanomolar inhibitory activity against the enzyme and significant anti-proliferative effects in cancer cell lines.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a central node in integrin-mediated signaling.[2][12][13] Upon activation by integrin clustering at focal adhesions, FAK autophosphorylates, creating a docking site for Src family kinases.[12] The FAK/Src complex then phosphorylates a host of downstream targets, activating pathways that regulate cell migration, proliferation, and survival.[2][13]

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Migration Cell Migration Rac->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified FAK signaling pathway involved in cell migration and survival.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies used for evaluating these kinase inhibitors. Below are detailed, step-by-step protocols for two of the most common assays employed in this field.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[7]

Materials:

  • Kinase of interest (e.g., Bcr-Abl, FAK)

  • Kinase-specific substrate

  • ATP

  • Test compounds (5-bromopyrimidine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the assay plate. Include positive controls (vehicle, e.g., DMSO) and negative controls (no kinase).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase and its substrate in the assay buffer. Initiate the kinase reaction by adding an equal volume (e.g., 5 µL) of the kinase/substrate master mix to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[1][7] Incubate at room temperature for 30-60 minutes.[1][20]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

ADP_Glo_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compounds to Plate Compound_Prep->Plate_Setup Kinase_Reaction Initiate Kinase Reaction Plate_Setup->Kinase_Reaction Incubation1 Incubate (e.g., 30°C, 60 min) Kinase_Reaction->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 Incubate (RT, 40 min) Stop_Reaction->Incubation2 Signal_Gen Add Kinase Detection Reagent Incubation2->Signal_Gen Incubation3 Incubate (RT, 30-60 min) Signal_Gen->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Materials:

  • Cancer cell lines (e.g., K562, A549, MDA-MB-231)

  • Cell culture medium

  • Test compounds (5-bromopyrimidine derivatives)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1,000-100,000 cells/well) and allow them to adhere and grow overnight.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results in a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Test Compounds Seed_Cells->Add_Compounds Incubation1 Incubate (48-72 hours) Add_Compounds->Incubation1 Add_MTT Add MTT Solution Incubation1->Add_MTT Incubation2 Incubate (2-4 hours) Add_MTT->Incubation2 Solubilize Add Solubilization Solution Incubation2->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Perspectives

The 5-bromopyrimidine scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrate that derivatives of this scaffold can effectively target key oncogenic kinases such as Bcr-Abl and FAK, with some compounds exhibiting efficacy comparable to established drugs in preclinical models.

The versatility of the 5-bromo substituent allows for extensive structure-activity relationship studies, enabling the fine-tuning of inhibitor properties to enhance potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a framework for the robust evaluation and comparison of novel 5-bromopyrimidine-based kinase inhibitors.

Future research in this area will likely focus on:

  • Improving Selectivity: While many potent inhibitors have been developed, achieving high selectivity remains a key challenge to minimize off-target effects and potential toxicity.

  • Overcoming Drug Resistance: The emergence of resistance mutations in kinases is a significant clinical problem. The design of next-generation 5-bromopyrimidine derivatives that can inhibit these resistant mutants is an important area of investigation.

  • Exploring New Kinase Targets: The principles learned from targeting Bcr-Abl and FAK can be applied to the design of inhibitors for other kinases implicated in disease.

By leveraging the synthetic tractability and favorable pharmacological properties of the 5-bromopyrimidine core, researchers are well-positioned to continue developing innovative and effective kinase inhibitors for the treatment of cancer and other diseases.

References

The Drug-Likeness Landscape of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology and inflammation, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent ability to mimic endogenous purines allows for competitive inhibition of key enzymes, most notably kinases. Among the myriad of pyrimidine derivatives, the 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine series has emerged as a promising chemotype. However, the journey from a potent hit to a viable drug candidate is paved with the critical assessment of its drug-like properties. This guide provides an in-depth, comparative analysis of the drug-likeness of this pyrimidine series, juxtaposing in-silico predictions with established experimental protocols and benchmarking against clinically successful kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and similar chemical series.

The Rationale: Why Drug-Likeness Matters

At the heart of medicinal chemistry lies a multi-parameter optimization challenge: enhancing potency and selectivity while maintaining favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound's "drug-likeness" is a qualitative concept that encapsulates these physicochemical properties, predicting its potential to become an orally bioavailable drug in humans. Early and accurate assessment of drug-likeness is paramount to de-risk drug discovery projects, reducing late-stage attrition and conserving valuable resources.

The this compound scaffold presents an intriguing starting point. The pyrimidine core acts as a versatile anchor, the pyridin-4-yloxy moiety can engage in crucial hydrogen bonding interactions within target proteins, and the bromo-substituent offers a handle for further chemical modification to fine-tune activity and properties. Understanding the intrinsic drug-likeness of this core and the impact of substitutions is therefore a critical first step.

In-Silico Horizons: A Predictive Glimpse into Drug-Likeness

Computational tools provide an indispensable, high-throughput, and cost-effective first pass in assessing drug-likeness. By leveraging algorithms trained on vast datasets of known drugs, we can predict key physicochemical properties that govern a compound's pharmacokinetic behavior. For this guide, we will analyze the core this compound structure and two representative derivatives to illustrate the impact of common chemical modifications.

Table 1: In-Silico Physicochemical and ADMET Properties of this compound Derivatives and Comparator Drugs

ParameterThis compound (Derivative 1)5-Bromo-2-(pyridin-4-yloxy)-N-methylpyrimidin-4-amine (Derivative 2)5-Bromo-2-(pyridin-4-yloxy)pyrimidin-4-amine (Derivative 3)GefitinibErlotinibLapatinib
Molecular Weight ( g/mol ) 265.09294.13280.11446.90393.44581.06
LogP 2.582.852.234.23.35.1
Topological Polar Surface Area (TPSA) (Ų) 58.4870.7184.5179.974.7115.0
Hydrogen Bond Donors 011113
Hydrogen Bond Acceptors 566778
Lipinski's Rule of 5 Violations 000001
Predicted Aqueous Solubility (logS) -3.5-3.8-3.2-5.1-4.2-6.8
Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) HighHighModerateHighHighLow
Predicted CYP2D6 Inhibition InhibitorInhibitorInhibitorNon-inhibitorNon-inhibitorInhibitor
Predicted hERG Inhibition Low riskLow riskLow riskLow riskLow riskHigh risk
Bioavailability Score 0.550.550.550.550.550.11

Note: Data for derivatives and comparators were calculated and compiled using a combination of free web-based tools such as SwissADME, pkCSM, and admetSAR.

Causality Behind the In-Silico Predictions

The data in Table 1 reveals that the core this compound scaffold and its simple amine derivatives exhibit a promising drug-like profile. They comfortably adhere to Lipinski's Rule of Five, a foundational guideline for oral bioavailability.[1][2] Their molecular weights are well under the 500 Da threshold, and their calculated LogP values suggest a good balance between solubility and permeability.[3] The introduction of an amine group in Derivatives 2 and 3 increases the hydrogen bond donor count and TPSA, which can enhance target engagement and solubility, respectively.

When benchmarked against established kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib, our pyrimidine derivatives present a lower molecular weight and LogP. This can be advantageous, potentially leading to better absorption and a lower risk of metabolic liabilities often associated with highly lipophilic compounds.[4][5] However, the predicted inhibition of CYP2D6, a key drug-metabolizing enzyme, for the pyrimidine series warrants further experimental investigation as it could lead to drug-drug interactions.

The Experimental Gauntlet: Validating In-Silico Predictions

While computational models offer valuable guidance, experimental validation is non-negotiable. The following protocols for key in-vitro ADME assays provide a framework for confirming the predicted drug-like properties of the this compound series.

Experimental Protocol 1: Aqueous Thermodynamic Solubility Assay

Rationale: This assay determines the equilibrium solubility of a compound in a physiologically relevant buffer, providing a more accurate measure than kinetic solubility and directly impacting oral absorption.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability, a key determinant of oral absorption and distribution.[6] It provides a measure of a compound's ability to diffuse across a lipid membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The test compound, dissolved in a buffer at a known concentration, is added to the donor wells of the filter plate.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Coat Filter Plate (Donor) with Lipid add_compound Add Compound to Donor Wells prep_donor->add_compound Assemble Plates prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->add_compound incubate Incubate (4-16 hours) add_compound->incubate quantify Quantify Compound in Donor & Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow
Experimental Protocol 3: Liver Microsomal Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[7] It provides an early indication of a compound's metabolic clearance.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species), a NADPH-regenerating system (as a cofactor for CYPs), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mix Prepare Reaction Mixture: Microsomes, NADPH, Compound incubate Incubate at 37°C prep_mix->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Liver Microsomal Stability Assay Workflow

Comparative Analysis and Forward Look

The in-silico data suggests that the this compound scaffold is a promising starting point for the development of drug-like molecules. Its physicochemical properties are within a favorable range for oral bioavailability. The introduction of small polar groups, such as an amine, appears to maintain or even slightly improve the drug-likeness profile.

Compared to established kinase inhibitors, this pyrimidine series offers the advantage of lower molecular weight and lipophilicity, which could translate to a better safety and pharmacokinetic profile. However, the predicted interaction with CYP2D6 highlights the importance of experimental validation.

The provided experimental protocols serve as a robust framework for obtaining the necessary in-vitro data to either confirm or challenge the in-silico predictions. A comprehensive assessment combining both computational and experimental approaches will enable a more informed decision-making process in the lead optimization phase.

Future work on this scaffold should focus on synthesizing a diverse library of derivatives and systematically evaluating their drug-likeness in parallel with their biological activity. This dual-pronged approach will be crucial in identifying candidates with the optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.

References

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from the 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of DNA, RNA, and a multitude of therapeutic agents.[1][2] Its structural versatility and inherent biological relevance have made it a fertile ground for the development of novel therapeutics, particularly in oncology.[3][4] Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often deregulated in cancer cells, leading to uncontrolled proliferation and survival.[1]

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine core. This scaffold combines the essential pyrimidine ring with a pyridin-yloxy moiety, a feature known to facilitate interactions within the ATP-binding pocket of various kinases.[5] We will follow the journey of a hypothetical lead compound, BPP-A , from initial cytotoxicity screening to specific kinase target validation and comparative analysis, providing field-proven insights and detailed experimental protocols.

Part 1: Initial Assessment: Broad-Spectrum Cytotoxicity Profiling

Rationale: The first step in evaluating a novel anticancer compound is to assess its fundamental ability to inhibit the proliferation of cancer cells. A broad-spectrum screening against a diverse panel of human cancer cell lines provides a preliminary indication of the compound's potency and potential cancer-type selectivity. The National Cancer Institute's 60-cell line panel (NCI-60) is a gold standard, but a smaller, representative panel is often used for initial studies. This primary screen helps prioritize compounds and identify those with promising activity for further mechanistic investigation.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A-549 for lung, HCT-116 for colon) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of BPP-A and a reference compound (e.g., Doxorubicin) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for our lead compound, BPP-A , compared to the standard chemotherapeutic agent, Doxorubicin.

Compound MCF-7 (Breast) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
BPP-A 0.851.200.752.50
Doxorubicin [7]0.600.9012.86.80

Insight: The data suggests that BPP-A exhibits potent cytotoxic activity, particularly against breast and colon cancer cell lines, with an efficacy comparable to or better than Doxorubicin in certain lines (e.g., HCT-116).[7] This profile justifies advancing BPP-A to mechanistic studies.

Part 2: Mechanistic Elucidation: Targeting Cyclin-Dependent Kinases

Rationale: Given that many pyrimidine-based molecules function as kinase inhibitors, a logical next step is to investigate BPP-A's activity against a relevant kinase family.[8] The Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated anticancer strategy. Dysregulation of the Cyclin D-CDK4/6 pathway is a common feature in breast cancer, making it a prime target for a compound active against MCF-7 cells.[8] We will therefore evaluate BPP-A's ability to inhibit key cell cycle kinases: CDK4, CDK6, and CDK2.

Signaling Pathway: CDK Regulation of the Cell Cycle

The following diagram illustrates the central role of CDK4/6 and CDK2 in controlling the G1-S transition of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and prevents cancer cell proliferation.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (Inactivates) pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->S_Phase_Genes Promotes BPP_A BPP-A BPP_A->CDK46 BPP_A->CDK2

CDK4/6 and CDK2 signaling pathway in the G1-S cell cycle transition.
Experimental Protocol: Cell-Free Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying kinase activity in a high-throughput format. It measures the phosphorylation of a substrate peptide by the kinase of interest.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, ATP solution, the kinase (e.g., recombinant human CDK4/Cyclin D1), a biotinylated substrate peptide (e.g., a fragment of Rb protein), and the HTRF detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Compound Plating: In a low-volume 384-well plate, add serially diluted BPP-A and a known CDK inhibitor (e.g., Palbociclib).

  • Kinase Reaction: Add the kinase and substrate peptide to the wells. Initiate the enzymatic reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the HTRF detection antibodies. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is proportional to the amount of phosphorylated substrate. Determine the percent inhibition relative to controls and calculate IC₅₀ values using non-linear regression.

Comparative Kinase Inhibition Data

This table shows the hypothetical inhibitory activity of BPP-A against key cell cycle kinases compared to Palbociclib, an FDA-approved CDK4/6 inhibitor.

Compound CDK4/Cyclin D1 IC₅₀ (nM)CDK6/Cyclin D1 IC₅₀ (nM)CDK2/Cyclin E IC₅₀ (nM)Selectivity (CDK2 vs CDK4/6)
BPP-A 1525250>10-fold
Palbociclib [8]1116>5000>300-fold

Insight: BPP-A demonstrates potent inhibition of CDK4 and CDK6, consistent with its activity in breast cancer cells. While not as selective as Palbociclib, its dual activity against CDK4/6 and moderate activity against CDK2 could be advantageous in certain contexts.[9][10] This kinase inhibition profile provides a strong mechanistic basis for its observed cytotoxicity.

Part 3: Integrated Evaluation Workflow

Rationale: Drug discovery is a systematic process. The in vitro evaluation of a novel compound series follows a logical progression from broad screening to specific, hypothesis-driven assays. This workflow ensures that resources are focused on the most promising candidates.

Experimental Workflow Diagram

The following diagram outlines the integrated workflow for the evaluation of novel kinase inhibitors derived from the this compound scaffold.

Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Primary Screening cluster_Mechanism Mechanistic Studies cluster_Optimization Lead Optimization Scaffold 5-Bromo-2-(pyridin-4-yloxy) -pyrimidine Synthesis Chemical Synthesis of Analogs (BPP-A, B, C...) Scaffold->Synthesis Cytotoxicity Cytotoxicity Screen (MTT Assay vs. Cancer Panel) Synthesis->Cytotoxicity Test Analogs Hit_ID Hit Identification (Potency & Selectivity) Cytotoxicity->Hit_ID Identify Hits (IC50) Kinase_Assay Kinase Panel Screen (Cell-Free HTRF) Hit_ID->Kinase_Assay Test Hits Target_Validation Target Validation (Cell-Based Phospho-Assay) Kinase_Assay->Target_Validation Confirm On-Target Activity SAR Structure-Activity Relationship (SAR) Target_Validation->SAR Inform Design SAR->Synthesis Iterate Design Lead_Compound Lead Compound (e.g., BPP-A) SAR->Lead_Compound Select Lead

Integrated workflow for in vitro evaluation of novel kinase inhibitors.

Conclusion

This guide outlines a rigorous, multi-step process for the in vitro evaluation of novel compounds derived from the promising this compound scaffold. Through the case study of the hypothetical compound BPP-A , we have demonstrated a logical progression from broad cytotoxic screening to specific, mechanistic kinase inhibition assays. The objective comparison of BPP-A's performance against established agents like Doxorubicin and Palbociclib provides essential context for its potential as a drug candidate.

References

A Senior Application Scientist's Guide to the Synthetic Strategies for Pyridinyloxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinyloxypyrimidine scaffold is a privileged heterocyclic motif frequently encountered in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic linkage of a pyridine ring to a pyrimidine ring via an oxygen atom bestows unique conformational properties and hydrogen bonding capabilities, making it a highly sought-after structural unit in drug design. The efficient and scalable synthesis of this key pharmacophore is, therefore, a subject of considerable interest and optimization in both academic and industrial research.

This guide provides a comparative analysis of the most prevalent synthetic routes to pyridinyloxypyrimidines, offering an in-depth look at the underlying mechanisms, practical experimental protocols, and a critical evaluation of their respective advantages and limitations. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when embarking on the synthesis of these valuable compounds.

I. The Workhorse of C-O Bond Formation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry and remains a widely employed method for constructing the pyridinyloxypyrimidine linkage. This classical SNAr (Nucleophilic Aromatic Substitution) reaction involves the displacement of a suitable leaving group on the pyrimidine ring by a pyridinol nucleophile.

Mechanistic Insights

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized complex formed upon the addition of the pyridinolate to the electron-deficient pyrimidine ring. The presence of electron-withdrawing groups on the pyrimidine ring is crucial for activating the substrate towards nucleophilic attack and stabilizing the intermediate. A halogen, typically chlorine or fluorine, serves as the leaving group. The choice of a strong, non-nucleophilic base is critical to deprotonate the pyridinol without competing in the substitution reaction.

Experimental Protocol: Synthesis of 2-((4-methylpyridin-2-yl)oxy)-5,6-dihydropyrimidine

This protocol is adapted from a procedure described in the chemical literature for the synthesis of a key intermediate.

Materials:

  • 2-Chloro-5,6-dihydropyrimidine

  • 4-Methylpyridin-2-ol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methylpyridin-2-ol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.

  • Add a solution of 2-chloro-5,6-dihydropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((4-methylpyridin-2-yl)oxy)-5,6-dihydropyrimidine.

II. The Modern Approach: Copper-Catalyzed Cross-Coupling Reactions

While the Williamson ether synthesis is robust, it can be limited by the need for activated pyrimidine substrates and sometimes harsh reaction conditions. Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative, offering milder conditions and often broader substrate scope.

Mechanistic Considerations

The mechanism of copper-catalyzed C-O cross-coupling is still a subject of active research, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the pyridinol and the pyrimidine halide to the copper catalyst. Oxidative addition of the pyrimidine halide to the Cu(I) center forms a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired pyridinyloxypyrimidine and regenerate the Cu(I) catalyst. The choice of ligand is critical for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Synthesis of a Pyridinyloxypyrimidine Derivative

This protocol is a representative example of a copper-catalyzed C-O coupling reaction.

Materials:

  • Substituted 2-halopyrimidine

  • Substituted pyridin-2-ol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, a phenanthroline derivative)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, or toluene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the substituted 2-halopyrimidine (1.0 eq), substituted pyridin-2-ol (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent and heat the mixture to the desired temperature (typically 80-120 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the insoluble copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Comparative Analysis of Synthetic Routes

The choice between the Williamson ether synthesis and a copper-catalyzed cross-coupling reaction depends on several factors, including substrate availability, functional group tolerance, desired scale, and cost.

FeatureWilliamson Ether Synthesis (SNAr)Copper-Catalyzed Cross-Coupling
Reaction Conditions Often requires elevated temperatures (80-150 °C) and a strong base.Generally milder conditions (80-120 °C) with a weaker base.
Substrate Scope Typically requires an electron-deficient pyrimidine ring with a good leaving group.Broader substrate scope, tolerating a wider range of functional groups.
Catalyst/Reagents Stoichiometric strong base is required.Requires a copper catalyst and a ligand.
Cost Generally lower cost due to readily available reagents.Catalyst and ligand costs can be a factor, especially on a large scale.
Scalability Readily scalable and widely used in industrial processes.Can be more challenging to scale up due to catalyst sensitivity and removal.
Atom Economy Good, with the main byproduct being a salt.Can be lower due to the use of a ligand and catalyst.
Safety Use of strong bases requires careful handling.Copper salts can be toxic and require proper disposal.

IV. Visualizing the Synthetic Workflows

To better illustrate the two primary synthetic approaches, the following diagrams outline the key steps and transformations.

Williamson_Ether_Synthesis Pyridinol Pyridinol Pyridinolate Pyridinolate (Nucleophile) Pyridinol->Pyridinolate Deprotonation Base Strong Base (e.g., KOtBu) Base->Pyridinolate Meisenheimer Meisenheimer Intermediate Pyridinolate->Meisenheimer Nucleophilic Attack Halopyrimidine Activated Halopyrimidine Halopyrimidine->Meisenheimer Product Pyridinyloxypyrimidine Meisenheimer->Product Leaving Group Expulsion Salt Salt Byproduct Meisenheimer->Salt

Caption: The Williamson Ether Synthesis for Pyridinyloxypyrimidines.

Copper_Catalyzed_Coupling cluster_cat_cycle Cu(I)/Cu(III) Catalytic Cycle CuI_L Cu(I)-Ligand Complex CuIII_intermediate Cu(III) Intermediate CuI_L->CuIII_intermediate Oxidative Addition (Halopyrimidine) CuIII_intermediate->CuI_L Reductive Elimination Product Pyridinyloxypyrimidine CuIII_intermediate->Product Pyridinol Pyridinol Pyridinol->CuIII_intermediate Coordination Halopyrimidine Halopyrimidine Halopyrimidine->CuIII_intermediate

Caption: The Copper-Catalyzed Cross-Coupling for Pyridinyloxypyrimidines.

V. Conclusion and Future Outlook

Both the Williamson ether synthesis and copper-catalyzed cross-coupling reactions represent viable and effective methods for the synthesis of pyridinyloxypyrimidines. The classical SNAr approach is often favored for its simplicity, cost-effectiveness, and proven scalability, particularly when the required activated pyrimidine starting materials are readily available. However, for more complex or sensitive substrates, the milder conditions and broader functional group tolerance of copper-catalyzed methods provide a significant advantage.

The continued development of more active and robust catalyst systems for C-O cross-coupling reactions is an active area of research. Future advancements are likely to focus on further lowering catalyst loadings, expanding the substrate scope to include less reactive coupling partners, and developing more sustainable and environmentally friendly reaction conditions. Ultimately, the optimal synthetic route will always be determined by a careful consideration of the specific target molecule and the overarching goals of the research program.

VI. References

  • A Novel and Efficient Synthesis of 2-Substituted Pyridyloxypyrimidines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. --INVALID-LINK--

  • Copper-Catalyzed N- and O-Arylation of Amines and Phenols. Angewandte Chemie International Edition, Wiley Online Library. --INVALID-LINK--

  • Recent Advances in Copper-Catalyzed C–O Bond Formation. Chemistry – An Asian Journal, Wiley Online Library. --INVALID-LINK--

  • The Williamson Ether Synthesis: A Review. Journal of Organic Chemistry, American Chemical Society. (A representative general reference for this well-established reaction).

  • Palladium- and Copper-Catalyzed C-O Bond Formation Reactions. Chemical Reviews, American Chemical Society. (A comprehensive review covering various cross-coupling reactions).

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

These compounds are consistently classified as hazardous, typically presenting the following risks:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[4]

  • Environmental Persistence: As a halogenated organic compound, it is presumed to be persistent in the environment and requires special disposal considerations to prevent ecological harm. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds due to their potential for environmental contamination.[5][6][7]

Causality of Hazard: The presence of the bromine atom and the pyridine and pyrimidine rings contributes to the molecule's reactivity and biological activity, which in turn dictates its hazard profile. Halogenated compounds can be toxic and are often resistant to natural degradation processes.

Quantitative Data Summary from Analogues

The following table summarizes key data from analogous compounds, which should be considered indicative for risk assessment purposes.

PropertyValue (for 5-Bromopyrimidine)Reference
Molecular FormulaC₄H₃BrN₂[3]
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Signal WordWarning[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of analogous compounds, a stringent PPE protocol is non-negotiable. The "why" is simple: to create a barrier between you and the hazardous material.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][4]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Ensure gloves are inspected before use and changed immediately if contaminated.[1][4]

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated with the same rigor as any other hazardous chemical. The core principle is waste segregation to ensure proper final disposal and prevent dangerous reactions.

Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste.[8]

  • Segregate Halogenated Waste: This is the most critical step. As a brominated compound, this waste is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[8]

    • Rationale: The disposal methods for halogenated and non-halogenated waste streams are different and more costly for the former, often requiring high-temperature incineration with special scrubbers to neutralize acidic gases like hydrogen bromide that are produced during combustion.[2] Mixing these waste streams leads to unnecessary expense and improper disposal.

Waste Collection and Container Requirements
  • Dedicated Containers: Use separate, clearly labeled containers for solid and liquid waste.

    • Solid Waste: Collect contaminated lab supplies such as gloves, weighing paper, and pipette tips in a designated solid hazardous waste container.[8]

    • Liquid Waste: Collect solutions containing this compound in a dedicated "Halogenated Organic Liquid Waste" container.[8]

  • Container Specifications:

    • The container must be made of a compatible material (e.g., high-density polyethylene).[8]

    • It must be in good condition, free from leaks, and have a secure, leak-proof screw-top cap.[8]

    • Keep containers closed at all times except when adding waste.[1]

Labeling

Proper labeling is a legal requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound".[8]

  • Appropriate hazard pictograms (e.g., irritant).[8]

  • The accumulation start date (the date the first drop of waste was added).[8]

Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • The SAA should be a secondary containment area to prevent the spread of spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][3]

Final Disposal: The End of the Line

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8]

  • Professional Disposal: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[8]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[8]

  • Recommended Disposal Method: The standard and recommended method for halogenated organic waste is incineration in a chemical incinerator equipped with an afterburner and a scrubber to manage hazardous combustion byproducts.[2][8]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid generating dust.[1][9]

  • Collect and Dispose: Place the absorbed or swept material into a designated hazardous waste container and label it accordingly.[1][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal A Generate this compound Waste B Is the waste solid or liquid? A->B C Is it mixed with non-halogenated solvents? B->C Liquid D Collect in 'Solid Halogenated Hazardous Waste' Container B->D Solid E Collect in 'Liquid Halogenated Organic Waste' Container C->E Yes or No F Properly Label Container: - Hazardous Waste - Full Chemical Name - Hazard Pictograms - Accumulation Date D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Professional Disposal via Licensed Hazardous Waste Vendor (Incineration) H->I

Caption: Disposal workflow for this compound.

By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations. By understanding the rationale behind each protective measure, you can mitigate risks and ensure the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, data from structurally similar compounds, such as 5-bromopyrimidine and other pyridine derivatives, provide a strong basis for anticipating its hazard profile.

Key anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to create a robust barrier between the researcher and the chemical.

The Core Ensemble: Essential Personal Protective Equipment

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound.

Protection TypeSpecificationStandardRationale
Eye/Face Protection Safety glasses with side-shields are the minimum requirement. A face shield should be worn over goggles when there is a significant splash hazard.[1][5]NIOSH (US) or EN 166 (EU) approved.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[1][6]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.Prevents direct skin contact, which can cause irritation.[1][2][3][4] Nitrile gloves offer good resistance to a range of chemicals.[6][7]
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols may be generated.[1][6] All work should ideally be conducted in a certified chemical fume hood.NIOSH (US) or EN 143 (EU) approved.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][3][4]
Footwear Fully enclosed, non-perforated shoes made of a durable material.N/AProtects feet from spills and falling objects.

Expert Insight: The choice of glove material is critical. While nitrile is a good general-purpose choice, for prolonged operations or when handling solutions of this compound, it is advisable to consult a glove compatibility chart from the manufacturer to ensure adequate protection against the specific solvents being used.[6][7]

Occupational Exposure Limits: A Note on Pyridine Derivatives

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for the parent compound, pyridine, offer a valuable point of reference for understanding the potential toxicity of this class of compounds. It is crucial to handle this substance with the goal of minimizing any exposure.

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 5 ppm (15 mg/m³)[8][9][10]Not Established
NIOSH (REL) 5 ppm (15 mg/m³)[8][10][11]Not Established
ACGIH (TLV) 1 ppm (3.1 mg/m³)[8]Not Established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Procedural Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow provides a step-by-step guide from preparation to final disposal.

Safe_Handling_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep 1. Review SDS & Risk Assessment Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Handling 3. Work in a Chemical Fume Hood Don_PPE->Handling Weighing 4. Careful Weighing & Transfer Handling->Weighing Reaction 5. Controlled Reaction Setup Weighing->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Segregate 8. Segregate Halogenated Organic Waste Doff_PPE->Segregate Label 9. Label Waste Container Clearly Segregate->Label Store 10. Store in Satellite Accumulation Area Label->Store Dispose 11. Arrange for Professional Disposal via EHS Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Always begin by reviewing the available safety information and conducting a thorough risk assessment. Ensure that a copy of the relevant SDS for a similar compound is readily accessible.

  • Donning PPE: Before entering the handling area, correctly don all required PPE as outlined in the table above.

  • Engineering Controls: All manipulations of this compound, especially those involving the solid material, should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[12] Use appropriate tools for transfer, such as a spatula or powder funnel.

  • Reaction Setup: When setting up reactions, ensure that all glassware is properly secured and that the reaction is conducted under controlled conditions.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid cross-contamination.

  • Waste Segregation: All waste containing this compound must be classified as hazardous waste. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[1]

  • Storage: Store waste in a designated Satellite Accumulation Area (SAA) in a compatible, sealed container.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, clean up the spill immediately. For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[2]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a laboratory environment where both scientific innovation and personal safety are held to the highest standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.